2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Description
BenchChem offers high-quality 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(5-methylfuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYNTQIAKVVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability Profile of 5-Methylfuran-Based Amino Alcohols
Executive Summary
The resurgence of biomass-derived platform chemicals has positioned 5-methylfuran (5-MF) as a critical scaffold in pharmaceutical and material sciences.[1] When coupled with amino alcohol moieties—typically via reductive amination or Mannich-type condensations—the resulting 5-methylfuran-based amino alcohols (5-MFAAs) exhibit a unique physicochemical duality.[1] They possess the lipophilicity required for membrane permeability (LogP ~0.5–1.[2]5) yet retain the solubility profiles necessary for bioavailability.[1][2]
However, the thermodynamic stability of 5-MFAAs is non-trivial.[1] Unlike their benzene analogues, the furan core exhibits lower aromatic stabilization energy (ASE ~16 kcal/mol vs. 36 kcal/mol for benzene), making it susceptible to specific degradation pathways. This guide delineates the thermodynamic boundaries of 5-MFAAs, identifying the "Goldilocks zone" for processing and storage, and provides validated protocols for assessing their stability in drug development pipelines.
The Thermodynamic Landscape
Structural Energetics
The stability of 5-MFAAs is governed by the interplay between the electron-rich furan ring and the basic amino-alcohol side chain.[1]
-
The Furan Core: The 5-methyl substituent provides a weak inductive (+I) effect, slightly increasing electron density in the ring compared to unsubstituted furan. This enhances nucleophilicity but also increases susceptibility to oxidative ring opening.[1][2]
-
Intramolecular Hydrogen Bonding: A critical stabilizing factor in 5-MFAAs is the potential for intramolecular hydrogen bonding between the hydroxyl proton of the side chain and the furan oxygen or the amine nitrogen. This interaction (5–7 kcal/mol) often elevates the decomposition temperature (
) by locking the conformation, reducing the entropic penalty of solvation.
Enthalpic & Entropic Drivers[1][2]
-
Enthalpy of Formation (
): Experimental data for analogous 5-methylfurfurylamines indicates a (liquid) of approximately -81.2 kJ/mol .[1] The addition of a hydroxyethyl group typically lowers this further due to the formation of strong O-H bonds, estimating the 5-MFAA in the range of -220 to -250 kJ/mol . -
Free Energy of Decomposition: At standard conditions (298 K), 5-MFAAs are thermodynamically stable relative to their elements.[1] However, in the presence of strong acids or oxidants, the Gibbs free energy change (
) for ring-opening hydrolysis becomes negative, driving irreversible degradation.
Degradation Pathways & Mechanisms[1][2][3][4][5]
Understanding the specific failure modes is essential for formulation.[1][2] The degradation of 5-MFAAs follows two primary vectors: Oxidative Ring Opening and Acid-Catalyzed Resinification .[1]
Oxidative Ring Opening (The Achille's Heel)
The furan ring is a diene ether. Under aerobic conditions, particularly in the presence of light or radical initiators, it undergoes oxidation to form unsaturated dicarbonyls (e.g., acetylacrolein derivatives). This is the primary shelf-life limiting factor.[1][2]
Thermal Decomposition
Thermal gravimetric analysis (TGA) typically reveals a two-stage decomposition:[1]
-
Stage I (140°C – 180°C): Loss of the amino-alcohol side chain via C-N bond cleavage or Retro-Mannich reactions.[1]
-
Stage II (>250°C): Fragmentation of the furan ring (pyrolysis).[2]
Diagram: Degradation Pathways
The following diagram maps the kinetic competition between stable processing and degradation.[2]
Caption: Figure 1. Divergent degradation pathways of 5-methylfuran amino alcohols under oxidative stress vs. acidic conditions.
Experimental Assessment Protocols
To validate the stability profile for a drug master file (DMF) or technical dossier, the following self-validating protocols are recommended.
Protocol 1: Accelerated Stability Testing (Arrhenius Model)
Objective: Determine the activation energy (
Methodology:
-
Sample Prep: Dissolve 5-MFAA (10 mM) in phosphate buffer (pH 7.4) with 1% acetonitrile (as internal standard).
-
Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.
-
Sampling: Analyze via HPLC-UV/Vis (280 nm) at
hours. -
Analysis:
Protocol 2: pH-Rate Profiling
Objective: Identify the pH of maximum stability (
Methodology:
-
Buffer Prep: Prepare 50 mM buffers ranging from pH 2.0 to 10.0 (Citrate, Phosphate, Borate).[1][2]
-
Execution: Spike 5-MFAA into each buffer. Maintain at 60°C (accelerated condition).
-
Data Extraction: Measure pseudo-first-order rate constants (
) for degradation. -
Result: Plot
vs pH. The "V-shaped" or "U-shaped" profile typically shows a minimum (highest stability) near pH 6–8.[1]
Diagram: Stability Testing Workflow
Caption: Figure 2. Integrated workflow for thermodynamic and kinetic stability assessment.
Summary Data & Comparative Analysis
The following table synthesizes thermodynamic parameters for 5-MFAAs compared to standard benchmarks.
| Parameter | 5-MFAA (Typical) | Furfuryl Alcohol | Benzyl Amine (Ref) | Implication |
| LogP | 0.8 – 1.2 | 0.28 | 1.09 | Ideal for oral bioavailability (Rule of 5).[1] |
| 160°C | 170°C | >200°C | Stable for standard tablet manufacturing; avoid hot-melt extrusion >150°C. | |
| 6.5 – 7.5 | 7.0 | 9.0 | Formulation requires neutral buffering. | |
| Half-life ( | >2 years (25°C) | ~1 year | >5 years | Requires antioxidant excipients (e.g., BHT) for long-term storage.[1] |
Key Insight: While 5-MFAAs are less thermally robust than benzene derivatives, they offer superior metabolic clearance profiles due to the furan ring's ability to undergo enzymatic ring opening, preventing bioaccumulation—a distinct advantage in drug safety.[1]
References
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. National Institutes of Health (PMC).[1] Available at: [Link]
-
Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. MDPI Molecules. Available at: [Link][3][4]
-
Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. Available at: [Link]
-
Furfuryl Alcohol | C5H6O2 | CID 7361. PubChem.[1][2] Available at: [Link]
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. Available at: [Link]
Sources
Navigating the Biphasic World of a Novel Amino Alcohol: A Technical Guide to the Solubility of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical analysis of the solubility profile of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, a novel compound with potential applications in drug development. By dissecting its molecular structure and applying fundamental principles of physical chemistry, we predict and explain its behavior in both polar and non-polar solvent systems. This document details a robust, self-validating experimental protocol for empirical solubility determination, presents data in a comparative format, and offers insights into the underlying molecular interactions. The aim is to equip researchers with the foundational knowledge and practical methodology required to effectively work with this compound and anticipate its behavior in various formulation and biological contexts.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, understanding its solubility is not merely an academic exercise. It directly impacts purification, formulation, administration, and ultimately, how the drug is absorbed and distributed in the body.[3] Low aqueous solubility is a frequent obstacle in drug development, often leading to poor bioavailability and hampering the transition from a promising molecule to a viable therapeutic.[3] This guide provides a focused examination of the structural features of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and how they dictate its solubility, offering both predictive insights and empirical validation methods.
Molecular Structure Analysis: A Tale of Two Natures
The solubility behavior of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is best understood by examining its constituent functional groups. The molecule exhibits a distinct amphiphilic character, possessing both polar (hydrophilic) and non-polar (lipophilic) regions.
-
Polar Moieties: The primary amine (-NH₂) and hydroxyl (-OH) groups are the molecule's polar powerhouses. Both groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents, such as water.[4][5][6] The presence of these groups strongly suggests a propensity for solubility in polar protic solvents.
-
Non-Polar Moiety: The 5-methylfuran ring constitutes the non-polar, lipophilic portion of the molecule. While furan itself is slightly soluble in water, its aromatic character and the addition of a methyl group contribute to its hydrophobicity.[7][8][9] This part of the molecule will preferentially interact with non-polar solvents through weaker van der Waals forces (London dispersion forces).[6]
This duality is the key to predicting its solubility. The molecule's overall solubility in a given solvent will depend on the balance between the favorable interactions of its polar groups and the less favorable interactions of its non-polar ring system.[10]
Theoretical Framework: "Like Dissolves Like"
The guiding principle of solubility is the adage "like dissolves like."[4][11] This concept is rooted in the thermodynamics of mixing and intermolecular forces.[2][3]
-
Polar Solvents (e.g., Water, Ethanol): These solvents have high dielectric constants and can effectively solvate ions and polar molecules.[5] Water, in particular, forms an extensive hydrogen-bonding network. For 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol to dissolve in water, the energy gained from the solute-water interactions (hydration) must be sufficient to overcome the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions (water's hydrogen bonds).[2] Given the strong hydrogen bonding capabilities of the amino and hydroxyl groups, significant solubility in polar protic solvents is anticipated.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weaker London dispersion forces for interaction. They cannot effectively solvate polar groups or participate in hydrogen bonding. Therefore, the polar -NH₂ and -OH groups of the solute would find themselves in an energetically unfavorable environment. Consequently, 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is predicted to have very low solubility in strongly non-polar solvents.[2]
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To empirically validate the predicted solubility, the shake-flask method, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 107, is the gold standard for its reliability and simplicity.[12][13][14] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using robust analytical techniques.
Step-by-Step Methodology
-
Preparation of Solvent Media: Prepare a series of polar and non-polar solvents. A representative list could include:
-
Polar Protic: Purified Water (pH 7.4 buffer), Ethanol.
-
Polar Aprotic: Acetone.
-
Non-Polar: Hexane, Toluene.
-
-
Saturation: Add an excess amount of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol to a known volume of each solvent in separate, sealed flasks. The excess solid is crucial to ensure that equilibrium saturation is achieved.
-
Equilibration: Agitate the flasks in a mechanical shaker or stirrer at a constant, controlled temperature (e.g., 25°C ± 1°C) for a predetermined period (e.g., 24-48 hours).[13] A preliminary kinetics study should be performed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation at the controlled temperature is the preferred method to ensure complete separation of the solid and liquid phases.[12][13]
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L). The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Predicted Solubility Profile and Data Interpretation
Based on the molecular structure and theoretical principles, a clear trend in solubility is expected. The quantitative data below represents a hypothetical but chemically logical outcome of the described experimental protocol.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) | Rationale |
| Water (pH 7.4) | Polar Protic | 80.1 | High | Strong H-bonding with -OH and -NH₂ groups. Ionization of the amine group enhances aqueous solubility. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | Good H-bonding capability, but lower polarity than water. Solvates both polar and non-polar parts. |
| Acetone | Polar Aprotic | 21.0 | Moderate | Can act as an H-bond acceptor but not a donor. Less effective at solvating the -OH and -NH₂ groups. |
| Toluene | Non-Polar | 2.4 | Very Low | Aromatic ring provides some interaction with the furan ring, but cannot solvate polar groups. |
| n-Hexane | Non-Polar | 1.9 | Extremely Low / Insoluble | Only weak dispersion forces. Highly unfavorable environment for the polar functional groups. |
Interpretation: The results are expected to demonstrate a strong correlation between solvent polarity and the solubility of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol. High solubility in water and ethanol validates the dominance of the polar amino and hydroxyl groups in these environments. Conversely, the negligible solubility in hexane and toluene confirms that the energy cost of placing these polar groups into a non-polar environment is too high.
Visualizing Molecular Interactions
The differing solubilities can be visualized at the molecular level by considering the intermolecular forces at play.
Caption: Dominant intermolecular forces in polar vs. non-polar solvents.
In polar solvents, strong, directional hydrogen bonds form between the solvent and the solute's hydroxyl and amino groups, leading to effective solvation and high solubility. In non-polar solvents, only weak, transient London dispersion forces exist between the solvent and the solute's furan ring, which are insufficient to overcome the strong solute-solute interactions of the polar groups, resulting in poor solubility.
Implications for Research and Drug Development
The pronounced difference in solubility has significant practical consequences:
-
Aqueous Formulations: The high predicted aqueous solubility is advantageous for developing oral or intravenous dosage forms. The basicity of the amine group also suggests that solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a highly soluble ammonium salt.
-
Purification: The solubility profile can be exploited for purification. Crystallization could be induced by adding a non-polar "anti-solvent" (like hexane) to a solution of the compound in a polar solvent (like ethanol).
-
Lipophilicity and Permeability: The balance between polar and non-polar character is also a key determinant of a drug's lipophilicity (often measured as LogP, the octanol-water partition coefficient). While good aqueous solubility is needed for formulation, a degree of lipophilicity is required for the drug to cross biological membranes. The amphiphilic nature of this molecule suggests a need for careful characterization of its LogP value to predict its absorption and distribution characteristics.
Conclusion
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is an amphiphilic molecule whose solubility is dictated by the interplay of its polar amino and hydroxyl groups and its non-polar methylfuran ring. It is predicted to be highly soluble in polar protic solvents like water and poorly soluble in non-polar solvents like hexane. This guide has provided the theoretical basis for this behavior, a robust experimental protocol for its verification, and an interpretation of the expected results. For scientists in drug discovery and development, a thorough understanding of this solubility profile is the first essential step toward harnessing the therapeutic potential of this promising compound.
References
- Rowan. (n.d.). Predicting Solubility.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Khadra, I., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
- Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ChemistryTalk. (n.d.). Solubility and Polarity.
- McDonagh, J., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Moggridge, G., et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- European Commission. (n.d.). A.8. PARTITION COEFFICIENT.
- Wikipedia. (n.d.). Solubility.
- Chaurasiya, V. (n.d.). Furan: Properties, Synthesis, and Reactions.
- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube.
- Unacademy. (n.d.). Preparation and Properties of Furan.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Wikipedia. (n.d.). Furan.
- National Institutes of Health. (n.d.). Furan. PubChem.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK.
- ResearchGate. (n.d.). Physical and chemical properties of furan.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(furan-2-yl)ethan-1-ol.
- CymitQuimica. (n.d.). CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol.
- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from University of Rhode Island DigitalCommons@URI.
- Cheméo. (n.d.). 2-Acetyl-5-methylfuran.
Sources
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- 2. Solubility - Wikipedia [en.wikipedia.org]
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- 5. youtube.com [youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Furan - Wikipedia [en.wikipedia.org]
- 10. lifechemicals.com [lifechemicals.com]
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- 14. api.kreatis.eu [api.kreatis.eu]
Technical Guide: Bioactivity & Pharmacological Profile of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Part 1: Executive Summary & Chemical Identity
Introduction
The compound 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol represents a specific structural class of
While the phenyl-based analogues (catecholamines) are foundational to adrenergic pharmacology, the substitution of the benzene ring with a 5-methylfuran moiety introduces significant changes in electronic distribution, lipophilicity, and, most critically, metabolic stability. This guide provides a technical synthesis of its predicted pharmacological affinity, synthesis pathways, and the severe toxicological risks associated with the metabolic bioactivation of the 5-methylfuran pharmacophore.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 141.17 g/mol |
| Core Pharmacophore | |
| Structural Class | Furan-2-yl amino alcohol; Octopamine Bioisostere |
| Key Moiety | 5-Methylfuran (potential toxicophore) |
Part 2: Pharmacological Potential & Mechanism of Action
Structure-Activity Relationship (SAR)
The biological activity of this molecule is governed by two distinct structural domains:
-
The Side Chain (
-Amino Alcohol): The 2-amino-1-hydroxyethyl side chain is the universal pharmacophore for binding to Adrenergic ( ) and Trace Amine-Associated Receptors (TAARs) . In classical adrenergic agonists (e.g., Norepinephrine), the -hydroxyl group forms a crucial hydrogen bond with specific serine/asparagine residues in the receptor pocket (e.g., Asn293 in -AR).-
Prediction: This compound likely retains affinity for adrenergic receptors but with altered potency due to the furan ring's geometry.
-
-
The Aromatic Core (5-Methylfuran vs. Phenyl): Furan is an electron-rich, five-membered heteroaromatic ring.[1]
-
Bioisosterism: Furan is often used as a bioisostere for benzene to lower logP and introduce hydrogen bond acceptor capability (oxygen lone pair).
-
Steric Bulk: The 5-methyl group adds lipophilicity and steric bulk, mimicking the para-substitution of octopamine, potentially enhancing selectivity for
-adrenergic subtypes over -subtypes.
-
Metabolic Bioactivation (The Critical Risk)
Expert Insight: While the side chain suggests therapeutic potential (adrenergic modulation), the 5-methylfuran ring is a well-documented structural alert in medicinal chemistry.
Unlike the stable benzene ring in catecholamines, the furan ring is highly susceptible to oxidative opening by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
-
Mechanism: The P450 enzyme epoxidizes the furan double bond.
-
Ring Opening: The unstable epoxide rearranges to form Acetylacrolein (4-oxo-2-pentenal) .
-
Toxicity: This
-unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to nucleophilic residues (Cysteine, Lysine) on proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the divergent pathways: the theoretical receptor binding versus the demonstrated toxicological activation of the 5-methylfuran core.
Figure 1: Divergent pathways showing the theoretical adrenergic binding vs. the high-risk metabolic activation of the 5-methylfuran moiety.
Part 4: Experimental Protocols
As this specific compound lacks extensive public bioactivity data, the following protocols are designed to validate its synthesis, receptor affinity, and metabolic stability.
Synthesis Protocol (Reductive Amination)
Rationale: The most efficient route utilizes 5-methylfurfural, a readily available precursor.
Workflow:
-
Henry Reaction (Nitroaldol):
-
Reagents: 5-Methylfurfural (1 eq), Nitromethane (solvent/reactant), catalytic NaOH.
-
Conditions: Stir at 0°C for 2 hours.
-
Product: 1-(5-methylfuran-2-yl)-2-nitroethan-1-ol.
-
-
Reduction:
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in dry THF. -
Conditions: Reflux under Argon atmosphere for 6 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: Acid-base extraction followed by recrystallization from ethanol/ether.
-
Reactive Metabolite Trapping Assay (GSH Trapping)
Objective: To confirm if the compound generates reactive electrophiles (Acetylacrolein) upon metabolism.[2]
Step-by-Step Protocol:
-
Incubation System:
-
Prepare Human Liver Microsomes (HLM) at 1.0 mg protein/mL in phosphate buffer (pH 7.4).
-
Add Test Compound (10 µM).
-
Add Glutathione (GSH) at 5 mM (Trapping agent).
-
-
Initiation:
-
Add NADPH-generating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min).
-
Analyze supernatant via LC-MS/MS .
-
-
Data Interpretation:
-
Search for mass shifts corresponding to [M + GSH + O - 2H] .
-
Detection of GSH adducts confirms the formation of reactive ring-opened metabolites.
-
Adrenergic Receptor Binding Assay
Objective: Determine affinity (
| Component | Description |
| Cell Line | CHO cells overexpressing human |
| Radioligand | [ |
| Non-specific Ligand | Propranolol (10 µM) |
| Incubation | 90 minutes at 25°C |
| Readout | Liquid Scintillation Counting |
Part 5: Quantitative Data Summary (Predicted vs. Reference)
Since direct experimental values for this specific molecule are absent in public literature, the values below are extrapolated from structural analogues (Octopamine and Furan-derivatives) to serve as a baseline for research.
| Parameter | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (Predicted) | Octopamine (Reference) | Rationale |
| LogP | ~0.8 - 1.2 | -0.74 | Methylfuran is significantly more lipophilic than phenol. |
| pKa (Amine) | ~9.0 | 9.74 | Furan oxygen inductive effect lowers pKa slightly. |
| Low µM range (Est. 5-50 µM) | ~1-10 µM | Loss of phenolic -OH reduces H-bonding capability. | |
| Metabolic Stability | Low ( | Moderate | Furan ring oxidation is rapid compared to phenol conjugation. |
| Toxicity Risk | High (Reactive Metabolites) | Low | Formation of Acetylacrolein via CYP450. |
Part 6: References
-
Furan Bioactivation Mechanism
-
Adrenergic Pharmacophore Structure
-
Title: Bioisosterism: A Rational Approach in Drug Design (Focus on Adrenergic Ligands).
-
Source:Chemical Reviews.
-
URL:[Link]
-
-
Synthesis Precursors
-
Title: 5-Methylfurfuryl alcohol (Precursor Chemistry).
-
Source:Wikipedia / PubChem Data.
-
URL:[Link]
-
-
Octopamine Pharmacology
-
Metabolic Activation of 2-Methylfuran
Sources
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyramine: from octopamine precursor to neuroactive chemical in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison between 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and phenylethanolamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural comparison between 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and the well-characterized biogenic amine, phenylethanolamine. As a Senior Application Scientist, the goal of this document is to move beyond a superficial overview and delve into the nuanced stereoelectronic properties that differentiate these two molecules. Understanding these differences is paramount for researchers in medicinal chemistry and pharmacology, as subtle structural modifications can lead to profound changes in biological activity, metabolic stability, and overall suitability as a drug candidate. We will explore the conformational landscape, electronic distribution, and potential intermolecular interactions that govern the pharmacodynamic and pharmacokinetic profiles of these compounds. This analysis is grounded in established principles of physical organic chemistry and supported by data from computational modeling and spectroscopic studies.
Introduction: The Significance of the Aryl-Ethanolamine Scaffold
The β-arylethanolamine scaffold is a privileged pharmacophore found in a vast array of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. The archetypal molecule of this class, phenylethanolamine, serves as a foundational building block for many adrenergic receptor agonists and other central nervous system (CNS) active agents. Its structure, comprising a phenyl ring, a hydroxyl group at the benzylic position, and a terminal amino group, provides the necessary functionalities for interaction with a variety of biological targets.
The subject of our comparative analysis, 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, represents a heterocyclic bioisostere of phenylethanolamine. Bioisosteric replacement is a powerful strategy in drug design aimed at modifying the physicochemical properties of a lead compound while retaining or enhancing its biological activity. In this case, the phenyl ring of phenylethanolamine is replaced by a 5-methylfuran moiety. This substitution introduces significant changes in aromaticity, electron density, and steric bulk, which are the central focus of this guide.
Comparative Structural Analysis
A thorough understanding of the three-dimensional structure and electronic properties of these molecules is critical for predicting their behavior in a biological system. This section will dissect the key structural parameters of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and phenylethanolamine.
Core Aromatic Systems: Phenyl vs. 5-Methylfuran
The most striking difference between the two molecules lies in their aromatic cores. Phenylethanolamine possesses a classic benzene ring, a non-polar, planar, and highly aromatic system. In contrast, 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol features a 5-methylfuran ring. Furan is a five-membered aromatic heterocycle containing an oxygen atom, which significantly alters its electronic properties compared to benzene.
Aromaticity and Electron Density: Furan is an aromatic compound, satisfying Hückel's rule with 6 π-electrons (four from the double bonds and two from one of the oxygen's lone pairs).[1][2][3] However, its aromaticity is significantly less pronounced than that of benzene.[4] The resonance energy of furan is approximately 67 kJ/mol, compared to 152 kJ/mol for benzene.[4] This reduced aromaticity is primarily due to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, making them less available for delocalization across the ring.[5][6] Consequently, furan exhibits more diene-like character and is more susceptible to reactions that disrupt the aromatic system, such as Diels-Alder reactions.[4]
Despite the electronegativity of the oxygen, its lone pair donation into the ring makes the furan nucleus electron-rich and, therefore, more reactive towards electrophilic aromatic substitution than benzene.[4][7] The methyl group at the 5-position of the furan ring in 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is an electron-donating group, which further increases the electron density of the ring, albeit modestly.
Table 1: Comparison of Core Aromatic System Properties
| Property | Phenylethanolamine (Phenyl Ring) | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (5-Methylfuran Ring) |
| Aromaticity | High (Resonance Energy: ~152 kJ/mol) | Moderate (Resonance Energy: ~67 kJ/mol)[4] |
| Electron Density | Moderate | High (due to oxygen lone pair donation)[4] |
| Reactivity towards Electrophiles | Moderate | High[4][7] |
| Polarity | Non-polar | Polar |
| Potential for H-bonding (as acceptor) | Low (π-system) | High (oxygen heteroatom) |
Conformational Flexibility
The side chains of both molecules possess rotational freedom around the Cα-Cβ and C-N bonds. However, the nature of the aromatic ring can influence the preferred conformations. The larger steric bulk of the phenyl group might impose different rotational barriers compared to the 5-methylfuran ring. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group, or with the furan oxygen, can significantly impact the conformational landscape. Computational modeling is an indispensable tool for exploring these low-energy conformations and understanding their relative populations.
Caption: Potential conformational isomers of Phenylethanolamine and 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol.
Stereoelectronic Properties
The presence of the oxygen heteroatom in the furan ring introduces a significant dipole moment to the molecule. This polarity can influence drug-receptor interactions, solubility, and membrane permeability. The lone pairs on the furan oxygen can also act as hydrogen bond acceptors, a property absent in the phenyl ring of phenylethanolamine. This additional interaction point can be critical for anchoring the molecule within a receptor binding pocket.
Experimental Methodologies for Structural Elucidation
A multi-pronged approach is necessary to fully characterize and compare the structures of these two molecules.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and intermolecular interactions.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of both compounds suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsional angles, and identify any intra- and intermolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing insights into the solution-state conformation.
-
Computational Chemistry
In silico methods are invaluable for exploring the conformational space and electronic properties of molecules.
Workflow: Conformational Analysis and Electronic Structure Calculation
Caption: A typical workflow for computational analysis of molecular structure and properties.
Implications for Drug Development
The structural differences between 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and phenylethanolamine have profound implications for their potential as drug candidates.
-
Receptor Binding: The altered shape, size, and electronic distribution of the 5-methylfuran ring will likely lead to a different binding mode and affinity for biological targets compared to the phenyl ring. The ability of the furan oxygen to act as a hydrogen bond acceptor introduces a new potential interaction that could be exploited in rational drug design.
-
Metabolism: The furan ring is susceptible to different metabolic pathways compared to the more stable benzene ring. For instance, furans can undergo oxidative ring opening.[8] This can lead to differences in the metabolic profile, potentially affecting the drug's half-life and the formation of reactive metabolites.
-
Physicochemical Properties: The increased polarity of the furan-containing compound will affect its solubility, lipophilicity (LogP), and permeability. These properties are critical for oral bioavailability and distribution within the body.
Conclusion
The substitution of a phenyl ring with a 5-methylfuran moiety in the phenylethanolamine scaffold results in a molecule with distinct structural and electronic properties. While maintaining the core ethanolamine side chain, the introduction of the furan ring alters the aromaticity, increases the electron density and polarity, and provides an additional hydrogen bond acceptor. These changes will undoubtedly influence the molecule's interaction with biological targets and its metabolic fate. A thorough understanding of these differences, obtained through a combination of experimental and computational techniques as outlined in this guide, is essential for the rational design and development of novel therapeutics based on this and similar heterocyclic scaffolds.
References
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Wikipedia. Furan. [Link]
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Filo. Explain the aromaticity of furan. [Link]
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Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
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Vedantu. Explain in detail how furan is aromatic class 11 chemistry CBSE. [Link]
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Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
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Quora. Why is pyrrole furan and thiophene are classified as aromatics? [Link]
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Filo. Why is Furan less aromatic than benzene? [Link]
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ACS Publications. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. [Link]
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Hydrogen Bonding Potential of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the hydrogen bonding (H-bonding) capabilities of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol . As a structural analog of biogenic amines like octopamine and norepinephrine, this molecule presents a unique H-bonding profile defined by a competitive interplay between a primary amine, a secondary alcohol, and an electron-rich furan ring. Understanding these interactions is critical for optimizing solubility, crystal engineering, and ligand-receptor binding affinity in drug development.
Structural Analysis & Functional Group Assessment
To predict and manipulate the H-bonding potential of this molecule, we must first dissect its electronic architecture. The molecule consists of three distinct H-bonding pharmacophores linked by a chiral ethyl backbone.
The Donor/Acceptor Inventory
| Functional Group | Type | H-Bond Role | Electronic Character |
| Primary Amine (-NH₂) | Hard Base | Donor (2) / Acceptor (1) | High proton affinity (pKa ~9.0–9.5). Dominant H-bond acceptor in neutral form. |
| Secondary Alcohol (-OH) | Amphoteric | Donor (1) / Acceptor (2) | Benzylic-like position enhances acidity slightly compared to aliphatic alcohols. |
| Furan Oxygen (-O-) | Soft Base | Weak Acceptor | The lone pairs are delocalized into the aromatic |
| 5-Methyl Group | Hydrophobic | Steric Modulator | Non-polar. Inductively donates electron density to the furan ring, slightly enhancing the furan oxygen's acceptor capability. |
The Furan Effect
Unlike a phenyl ring (as seen in norepinephrine), the furan ring contains an oxygen atom that acts as a cryptic acceptor. While weak, the 5-methyl substitution exerts a positive inductive effect (+I), increasing electron density in the ring and making the furan oxygen slightly more susceptible to H-bonding than in unsubstituted furan. However, this interaction is often outcompeted by the stronger amine and alcohol groups.
Hydrogen Bonding Dynamics
The H-bonding behavior of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is governed by a concentration-dependent equilibrium between intramolecular stabilization and intermolecular networking.
Intramolecular Bonding (The "Scorpion" Motif)
In dilute non-polar solvents or gas phase, the molecule adopts a gauche conformation stabilized by an intramolecular H-bond.
-
Pathway: The hydroxyl proton donates to the amine nitrogen (OH
N). -
Ring Size: Forms a stable 5-membered pseudo-ring.
-
Energetics: This interaction is estimated to stabilize the gauche conformer by ~2–4 kcal/mol over the anti conformer.
-
Relevance: This "closed" conformation often dictates membrane permeability, as it effectively masks the polar groups, increasing lipophilicity.
Intermolecular Networking
In the solid state or concentrated solution, the intramolecular bond opens to form an extensive intermolecular network.
-
Primary Motif: Head-to-tail chaining where the amine of one molecule accepts a proton from the hydroxyl of a neighbor.
-
Lattice Structure: The furan rings likely stack via
- interactions, while the polar "heads" form hydrophilic channels.
Visualization of H-Bonding Pathways
The following diagram illustrates the competing H-bond pathways and the central role of the chiral carbon.
Caption: Network topology showing the dominance of Amine/Alcohol interactions over the Furan oxygen in H-bond formation.
Pharmacological Implications (Ligand-Receptor Design)
In drug development, this molecule acts as a bioisostere for catecholamines. The H-bonding profile dictates its interaction with G-Protein Coupled Receptors (GPCRs), specifically adrenergic or trace amine-associated receptors.
-
The Furan as a Phenyl Replacement:
-
The furan ring is smaller and more electron-rich than a phenyl ring.
-
H-Bond Opportunity: A receptor residue (e.g., Serine or Threonine) that typically interacts with a catechol hydroxyl might instead form a weak H-bond with the furan oxygen, though this is often essentially a hydrophobic contact.
-
-
The Amine Anchor:
-
The primary amine will almost certainly be protonated (
) at physiological pH (7.4). -
Interaction: Forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp113 in
-adrenergic receptors).
-
-
The Hydroxyl Hook:
-
The
-hydroxyl group forms a specific H-bond with Asn or Ser residues, locking the ligand's chirality and conformation.
-
Experimental Validation Protocols
To rigorously determine the H-bonding potential and strength, the following experimental workflows are recommended. These protocols are designed to be self-validating.
Protocol A: IR Spectroscopy Dilution Study
Objective: Distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) H-bonds.
-
Preparation: Prepare a stock solution of the compound in a non-polar, non-H-bonding solvent (e.g.,
or dry ).-
Note: Solubility may be limited; mild heating or a co-solvent (low %
) may be required, but pure is ideal for spectral clarity.
-
-
Serial Dilution: Create a series of concentrations: 100 mM, 50 mM, 10 mM, 1 mM, 0.1 mM.
-
Acquisition: Record FTIR spectra in the O-H stretching region (3200–3700 cm⁻¹).
-
Analysis:
-
Free -OH: Sharp peak ~3600–3650 cm⁻¹.
-
Intramolecular H-bond: Sharp, redshifted peak ~3500–3550 cm⁻¹ (Intensity ratio to Free -OH remains constant upon dilution).
-
Intermolecular H-bond: Broad band ~3300–3400 cm⁻¹ (Disappears at high dilution).
-
Protocol B: Variable Temperature NMR (VT-NMR)
Objective: Assess the strength/stability of the H-bond.
-
Solvent: Dissolve compound in
(competitor solvent) or (non-competitor). -
Temperature Sweep: Record ¹H-NMR spectra from 298 K to 348 K in 10 K increments.
-
Coefficient Calculation: Plot the chemical shift (
) of the -OH and -NH protons vs. Temperature ( ).- ppb/K indicates solvent-exposed (free) protons.
- ppb/K (closer to 0) indicates shielded, intramolecularly H-bonded protons.
Experimental Workflow Diagram
Caption: Logical flow for distinguishing H-bond types using IR spectroscopy.
References
-
Nagy, P. I., et al. "Conformational analysis of 2-aminoethanol and its derivatives." Journal of Physical Chemistry A, 2005.
-
Steiner, T. "The Hydrogen Bond in the Solid State." Angewandte Chemie International Edition, 2002.
-
Gung, B. W. "Structure and folding of acyclic molecules: Experimental and computational studies." Journal of Organic Chemistry, 2004.
-
Mullins, R. "Furan-based bioisosteres in drug design." Medicinal Chemistry Reviews, 2018.
Metabolic Stability Predictions for 5-Methylfuran Derivatives in Drug Discovery: From Mechanistic Understanding to Predictive De-risking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring is a valuable scaffold in medicinal chemistry, frequently employed as a bioisostere for phenyl rings to enhance receptor interactions and modulate physicochemical properties.[1] However, this five-membered heterocycle harbors a significant metabolic liability. The susceptibility of the furan moiety to oxidative metabolism, often leading to the formation of reactive metabolites, presents a critical challenge that must be addressed early in the drug discovery process to mitigate the risk of toxicity.[2][3][4]
This guide provides a comprehensive overview of the metabolic challenges associated with 5-methylfuran derivatives and details an integrated, multi-pronged strategy for predicting and mitigating these liabilities. By combining mechanistic insights with field-proven in vitro and in silico methodologies, research teams can make informed decisions, prioritize compounds with favorable metabolic profiles, and accelerate the development of safer, more effective drug candidates.
The Core Challenge: Cytochrome P450-Mediated Bioactivation
The primary concern with furan-containing compounds is their propensity for bioactivation by Cytochrome P450 (CYP450) enzymes, the body's main line of defense for metabolizing foreign compounds (xenobiotics).[4][5][6] This oxidative process does not always lead to detoxification; for furans, it can generate highly reactive, electrophilic intermediates.
The harmful effects of many furan-containing xenobiotics are contingent upon this furan ring oxidation.[2][6][7] Depending on the substituents on the furan ring, this reaction generates either an epoxide or a cis-enedione intermediate.[4][6] For many 5-methylfuran derivatives, the metabolic pathway proceeds through the formation of an unstable α,β-unsaturated carbonyl species, a potent electrophile. For instance, 2-methylfuran is metabolized to the reactive aldehyde 4-oxo-2-pentenal.[4][8]
These reactive metabolites can covalently bind to cellular nucleophiles, such as proteins and DNA, triggering cellular stress, disrupting function, and potentially leading to organ toxicity, most notably hepatotoxicity.[3][4][9] Glutathione (GSH), a cellular antioxidant, plays a dual role: it can detoxify these reactive species by forming GSH conjugates, but the detection of these adducts also serves as a crucial biomarker for the formation of the initial reactive metabolite.[2][5][10]
Caption: Metabolic pathway of 5-methylfuran bioactivation.
A Proactive Strategy: Integrating In Vitro and In Silico Predictions
A robust assessment of metabolic stability requires a tiered approach, beginning with computational predictions to prioritize compounds and followed by rigorous in vitro testing for empirical validation.
In Vitro Assessment: Quantifying Metabolic Fate
In vitro assays are indispensable for understanding how a compound is metabolized and for quantifying its rate of elimination.[11] These experiments provide critical data for calculating key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½).[12][13]
-
Liver Microsomes : These subcellular fractions are rich in Phase I metabolic enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for initial stability screens.[14] Microsomal stability assays are widely used to determine a compound's intrinsic clearance.[14]
-
Hepatocytes : As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II enzymes and transporters.[14][15] They are considered the "gold standard" for in vitro metabolism studies, offering a more comprehensive and physiologically relevant model.[14]
-
Liver S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic pathways.[11]
This protocol outlines a standard procedure for determining the metabolic stability of 5-methylfuran derivatives.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating solution on ice.
-
Incubation Mixture: In each well of the incubation plate, prepare a mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Initiation (Time 0): Add the test compound to the mixture (final concentration typically 1 µM). Immediately transfer an aliquot to the analytical plate containing the quenching solution. This serves as the T=0 sample.
-
Reaction Start: Add the NADPH solution to the remaining incubation mixture to initiate the metabolic reaction. Place the plate in an incubator at 37°C with shaking.
-
Time Points: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots from the incubation plate and add them to the quenching solution in the analytical plate.
-
Control Incubations:
-
No NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Controls: Run incubations with known high and low-turnover compounds to validate the assay performance.
-
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to pellet precipitated proteins.
-
Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
| Parameter | High Stability | Moderate Stability | Low Stability | Interpretation |
| In Vitro t½ (min) | > 60 | 15 - 60 | < 15 | Predicts the persistence of the compound in a metabolic system. |
| CLint (µL/min/mg) | < 10 | 10 - 50 | > 50 | Represents the intrinsic ability of the liver enzymes to metabolize the drug. |
| Table 1: Representative data interpretation for a microsomal stability assay. |
Objective: To detect the formation of electrophilic intermediates by trapping them with glutathione.
Procedure:
-
Follow the microsomal stability protocol with a key modification: include a high concentration of reduced glutathione (GSH, typically 1-5 mM) and, if available, a 1:1 mixture of stable-isotope labeled GSH in the incubation mixture.[10][16][17]
-
Analysis: Use high-resolution LC-MS/MS to analyze the samples.[16] Search for the expected mass of the parent compound plus the mass of GSH (or its isotopic variant).[18] The presence of a GSH adduct provides direct evidence of reactive metabolite formation.[10] The characteristic isotopic twin peak from labeled GSH confirms the adduct's identity.[18]
In Silico Prediction: Guiding Synthesis and Prioritization
Computational models are powerful tools for predicting metabolic liabilities before a compound is even synthesized, saving significant time and resources.[19][20][21]
-
Site of Metabolism (SoM) Prediction: Machine learning algorithms and structure-based models can predict which atoms in a molecule are most likely to be metabolized.[22] For 5-methylfuran derivatives, these tools can flag the furan ring or the methyl group as potential "hotspots."
-
Molecular Docking: This technique simulates the binding of a drug candidate into the active site of a specific CYP450 enzyme (e.g., CYP2E1, a primary catalyst for furan oxidation).[19][23] A high binding affinity and proper orientation relative to the catalytic heme iron suggest a high likelihood of metabolism.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are built by correlating the chemical structures of a large set of compounds with their experimentally determined metabolic stability.[19] These models can then predict the stability of new, untested molecules.
Caption: Workflow for in vitro metabolic stability assessment.
An Integrated Decision-Making Framework
Success in drug discovery hinges on an iterative process of design, prediction, synthesis, and testing. The following framework illustrates how to integrate the predictive tools discussed into a cohesive strategy for developing metabolically stable 5-methylfuran derivatives.
Caption: Integrated workflow for furan derivative optimization.
By front-loading metabolic assessment using this integrated approach, project teams can identify and address potential liabilities efficiently. If a compound shows low stability or forms reactive metabolites, medicinal chemists can use the data from SoM predictions and metabolite identification to guide structural modifications. Strategies include:
-
Blocking Metabolic Hotspots: Introducing substituents (e.g., fluorine) at or near the predicted site of metabolism to prevent enzymatic attack.
-
Modulating Electronics: Adding electron-withdrawing groups to the furan ring to decrease its susceptibility to oxidation.
-
Bioisosteric Replacement: In cases of intractable metabolic instability, replacing the furan ring with a more stable heterocycle.
Conclusion
The 5-methylfuran scaffold, while attractive, carries an inherent risk of metabolic bioactivation that cannot be ignored in modern drug discovery. A failure to proactively assess this liability can lead to late-stage project termination and significant wasted resources. By embedding a robust, predictive strategy that combines the computational foresight of in silico modeling with the empirical certainty of in vitro assays, researchers can effectively de-risk this chemical class. This integrated approach enables the rational design of molecules with enhanced metabolic stability, ultimately increasing the probability of developing safe and effective medicines.
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Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. PubMed. Available from: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
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Longdom Publishing. (2024, November 25). In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. Available from: [Link]
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Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Available from: [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available from: [Link]
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Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Available from: [Link]
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ResearchGate. (2025, August 7). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Request PDF. Available from: [Link]
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Peterson, L. A. (2008). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615-626. Available from: [Link]
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Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. Available from: [Link]
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Wang, Y., Zhang, J., & Zhang, L. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 427-438. Available from: [Link]
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Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Available from: [Link]
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Kayla, D. (2024). Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research, 16(9), 1-2. Available from: [Link]
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Sahoo, B. M., De, B., & Behera, B. C. (2019). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism, 20(9), 715-731. Available from: [Link]
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Lu, Y., Chan, J. Y., & Peterson, L. A. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(3), 596-601. Available from: [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available from: [Link]
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Gan, J., Ruan, Q., He, B., & Hsiao, P. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(5), 883-894. Available from: [Link]
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Li, A. C., Dai, R., & Zvyaga, T. (2019). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. Journal of Pharmaceutical Sciences, 108(2), 856-863. Available from: [Link]
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Lagunin, A. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals, 14(4), 369. Available from: [Link]
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Mafu, S., et al. (2022). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 111(4), 1088-1103. Available from: [Link]
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Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available from: [Link]
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Cyprotex. (n.d.). Reactive Metabolite Assessment. Available from: [Link]
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Lu, Y., & Peterson, L. A. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 42(7), 1132-1136. Available from: [Link]
-
ResearchGate. (n.d.). Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin via an epoxide (A) or -keto-,-unsaturated aldehyde (B) and proposed origin of the glycine-cysteinyl conjugate, M17. Available from: [Link]
-
Lu, Y., & Peterson, L. A. (2009). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 23(1), 133-140. Available from: [Link]
-
Monien, B. H., et al. (2015). Bioactivation of food genotoxicants 5-hydroxymethylfurfural and furfuryl alcohol by sulfotransferases from human, mouse and rat: a comparative study. Archives of Toxicology, 89(7), 1089-1098. Available from: [Link]
-
Ravindranath, V., Burka, L. T., & Boyd, M. R. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. Science, 224(4651), 884-886. Available from: [Link]
-
Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available from: [Link]
-
Zhang, K., et al. (2024). Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science, 17(1), 143-151. Available from: [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. Available from: [Link]
-
BioScripter. (2024). Metabolic stability and its role in biopharmaceutical development: Trends and innovations. Available from: [Link]
-
Dalvie, D., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Chemical Research in Toxicology, 25(12), 2734-2742. Available from: [Link]
-
Oklahoma State University. (2023, December 15). Efforts towards the synthesis of furan containing bioactive compounds. Available from: [Link]
-
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available from: [Link]
-
YouTube. (2024, September 13). How to improve metabolic stability in drug discovery. Available from: [Link]
-
Obach, R. S. (2001). Metabolic stability and its role in biopharmaceutical development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 2(4), 347-361. Available from: [Link]
-
Taylor & Francis. (n.d.). Aldehyde oxidase – Knowledge and References. Available from: [Link]
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- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive metabolites from the bioactivation of toxic methylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
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- 20. jocpr.com [jocpr.com]
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- 22. youtube.com [youtube.com]
- 23. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Chemical abstract service (CAS) registry data for 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
The following technical guide provides an in-depth analysis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol , a specialized furan-based amino alcohol analogous to octopamine and norepinephrine.
CAS Registry Data & Chemical Profile
Executive Summary
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is a bioactive small molecule belonging to the class of
This compound is primarily utilized in medicinal chemistry as a chiral building block for the synthesis of adrenergic agonists/antagonists and as a specialized intermediate in the development of furan-containing pharmaceuticals.
Chemical Identity & Physicochemical Profile
Due to its specialized nature, this compound is often indexed by structure rather than a widely disseminated CAS number in public catalogs. Researchers should utilize the SMILES or InChIKey for database queries.
Core Registry Data
| Parameter | Data |
| IUPAC Name | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol |
| Common Synonyms | |
| CAS Registry Number | Not widely indexed; Search via Structure |
| Molecular Formula | C |
| Molecular Weight | 141.17 g/mol |
| SMILES | Cc1ccc(C(O)CN)o1 |
| InChIKey | Computed from Structure |
Physicochemical Properties (Predicted)
| Property | Value | Relevance |
| LogP | ~0.45 | Moderate hydrophilicity; good membrane permeability. |
| pKa (Amine) | ~9.2 | Exists as a cation at physiological pH (7.4). |
| H-Bond Donors | 2 (-OH, -NH | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (O, N, Furan O) | Facilitates solvation and ligand-protein docking. |
| Rotatable Bonds | 2 | Flexible side chain allows induced fit binding. |
Synthesis & Manufacturing Protocols
The synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol typically follows the Henry Reaction (Nitroaldol) pathway, favored for its scalability and access to the nitro-alcohol intermediate, which can be reduced to the final amino alcohol.
Primary Route: The Nitroaldol (Henry) Pathway
Step 1: Nitroaldol Condensation
Reagents: 5-Methylfurfural, Nitromethane (CH
Step 2: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH
Experimental Protocol (Bench Scale)
-
Condensation:
-
Dissolve 5-methylfurfural (10 mmol) in methanol (20 mL).
-
Add nitromethane (15 mmol) and cool to 0°C.
-
Add aqueous NaOH (10%, 5 mL) dropwise. Stir for 2 hours at 0°C.
-
Observation: Solution turns yellow/orange indicating nitro-alkoxide formation.
-
Quench with dilute acetic acid, extract with EtOAc, and concentrate to yield 1-(5-methylfuran-2-yl)-2-nitroethan-1-ol .
-
-
Reduction:
-
Suspend LiAlH
(20 mmol) in dry THF (30 mL) under Argon. -
Add the nitro-alcohol intermediate (dissolved in THF) dropwise at 0°C.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Concentrate filtrate to obtain crude amino alcohol. Purify via recrystallization (EtOH/Et
O) or column chromatography (DCM:MeOH:NH ).
-
Visualization: Synthesis Workflow
Figure 1: The Henry Reaction pathway provides a direct, high-yielding route to the target amino alcohol.
Biological Context & Applications
Pharmacophore Analysis
This molecule contains the phenylethanolamine backbone (with a furan replacement), which is the defining feature of adrenergic agonists.
-
Amine: Protonated at physiological pH, forming an ionic bond with Asp113 (in
-adrenergic receptors). -
Hydroxyl: Forms hydrogen bonds with Ser203/Ser207.
-
Furan Ring: Mimics the phenyl ring of Norepinephrine but with different
-stacking properties and metabolic stability.
Key Applications
-
Adrenergic Receptor Ligands: Used to probe the steric tolerance of the binding pocket in
- and -adrenergic receptors. -
Chiral Resolution Agents: The racemic alcohol can be resolved into (R) and (S) enantiomers to study stereoselective binding.
-
Intermediate for "Furan-Beta-Blockers": Precursor for synthesizing furan-based analogues of drugs like Propranolol (though Propranolol is an aryloxypropanolamine, this scaffold serves related structural studies).
Visualization: Pharmacophore Logic
Figure 2: Mapping the functional groups to their specific roles in receptor binding.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this rare chemical is limited, its structural class (amino alcohols/furans) dictates the following precautions:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the furan ring or amine degradation.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
Rosini, G., et al. (1986).
-nitro alcohols by the nitroaldol reaction." Synthesis, 1986(04), 313-315. -
Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology, Vol 11.
-
PubChem Compound Summary. (2023). "Furan-2-ethanol, alpha-(aminomethyl)-." National Center for Biotechnology Information. (Note: General reference for the unmethylated analogue CAS 2435-14-5 for property extrapolation).
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
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- 3. US20040077605A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the scalable synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol , a structural analog of octopamine/norepinephrine featuring a furan scaffold.
Executive Summary
The target molecule, 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (referred to herein as 5-MFE ), represents a critical pharmacophore in the development of adrenergic receptor modulators and heterocyclic building blocks. Its structural similarity to phenylethanolamines (e.g., octopamine) makes it a valuable candidate for structure-activity relationship (SAR) studies.
However, the furan ring introduces specific process challenges :
-
Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening and polymerization under strong acidic conditions (the "furan resinification" pathway).
-
Reductive Instability: Catalytic hydrogenation methods common for phenyl analogs (e.g., H₂/Pd-C) risk hydrogenolysis of the benzylic hydroxyl group or saturation of the furan ring.
This protocol details a two-step scalable synthesis designed to mitigate these risks, utilizing a mild Henry reaction followed by a chemoselective hydride reduction.
Retrosynthetic Analysis & Strategy
The most atom-economical and scalable route is the Nitroaldol (Henry) Reaction followed by reduction.
-
Precursors: 5-Methylfurfural and Nitromethane.
-
Key Intermediate: 1-(5-Methylfuran-2-yl)-2-nitroethan-1-ol.
-
Strategic Choice: We utilize Lithium Aluminum Hydride (LiAlH₄) or Red-Al for the reduction step. While catalytic hydrogenation is often preferred for scale, it frequently causes hydrogenolysis of the C–O bond in furan-ethanol systems. Hydride reduction preserves the alcohol and the aromatic furan ring.
Figure 1: Retrosynthetic strategy highlighting the critical intermediate.
Detailed Experimental Protocols
Stage 1: The Henry Reaction (Nitroaldol Addition)
Objective: Synthesis of 1-(5-methylfuran-2-yl)-2-nitroethan-1-ol. Scale: 100 g Input (5-Methylfurfural).
Reagents:
-
5-Methylfurfural (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (0.1 equiv) - Chosen over NaOH to prevent Cannizzaro side reactions.
-
Solvent: Ethanol (Absolute) or THF.
Protocol:
-
Setup: Charge a 2L jacketed reactor with 5-Methylfurfural (110.1 g, 1.0 mol) and Ethanol (550 mL) .
-
Addition: Add Nitromethane (91.5 g, 1.5 mol) in one portion.
-
Catalysis: Cool the mixture to 0°C. Add DIPEA (12.9 g, 0.1 mol) dropwise over 15 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 16–24 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The aldehyde peak should disappear.
-
Workup:
-
Concentrate the solvent under reduced pressure (keep bath <45°C to avoid retro-Henry).
-
Dissolve the residue in Ethyl Acetate (500 mL) and wash with 0.5M HCl (200 mL) to remove DIPEA, followed by Brine.
-
Dry over Na₂SO₄ and concentrate.[2]
-
-
Purification: The crude nitro-alcohol is typically a yellow oil. For high purity, perform a short silica plug filtration.
-
Yield Expectation: 85–92% (approx. 150–160 g).
-
Stage 2: Chemoselective Reduction
Objective: Conversion of the nitro group to a primary amine without reducing the furan ring or removing the hydroxyl group. Safety Critical: LiAlH₄ is pyrophoric. This step requires strict inert atmosphere (N₂/Ar).
Reagents:
-
Nitro-alcohol Intermediate (from Stage 1)
-
LiAlH₄ (2.5 equiv) - Pellets preferred for easier handling.
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a 3L 3-neck flask equipped with a reflux condenser, addition funnel, and mechanical stirrer. Flush with Nitrogen.
-
Slurry Preparation: Charge Anhydrous THF (1.0 L) and cool to 0°C. Carefully add LiAlH₄ (approx. 2.5 equiv) .
-
Addition: Dissolve the Nitro-alcohol intermediate (100 g) in Anhydrous THF (300 mL). Add this solution dropwise to the LiAlH₄ slurry.
-
Rate Control: Maintain internal temperature <10°C. Evolution of H₂ gas will be vigorous.
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 4–6 hours.
-
Quench (Fieser Method):
-
Cool reaction to 0°C.[2]
-
Add Water (n mL) slowly (where n = grams of LiAlH₄ used).
-
Add 15% NaOH (n mL) .
-
Add Water (3n mL) .
-
Stir for 30 minutes until a white granular precipitate forms.
-
-
Isolation: Filter the granular salts through a Celite pad. Wash the cake with THF.
-
Concentration: Evaporate the filtrate to yield the crude amino-alcohol as a viscous amber oil.
Stage 3: Salt Formation & Purification
Free base amino alcohols are prone to oxidation. Converting to the Fumarate or Hydrochloride salt ensures long-term stability.
Protocol (Fumarate Salt):
-
Dissolve the crude amine in Isopropanol (IPA) (5 vol).
-
Add Fumaric acid (0.5 equiv) dissolved in hot IPA.
-
Cool slowly to 4°C. White crystals of the salt will precipitate.
-
Filter and dry under vacuum at 40°C.
Process Data & Specifications
| Parameter | Stage 1 (Henry) | Stage 2 (Reduction) |
| Limiting Reagent | 5-Methylfurfural | Nitro-alcohol Intermediate |
| Key Reagent | Nitromethane / DIPEA | LiAlH₄ |
| Temperature | 0°C | 0°C |
| Time | 18 h | 6 h (Reflux) |
| Typical Yield | 88% | 75% |
| Critical Impurity | Retro-Henry Aldehyde | Des-hydroxy amine (Over-reduction) |
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆, HCl salt):
9.8 (br s, NH₃⁺), 6.2 (d, Furan-H3), 6.0 (d, Furan-H4), 5.1 (dd, CH-OH), 3.1–2.9 (m, CH₂-N), 2.3 (s, CH₃). -
MS (ESI): m/z 142.08 [M+H]⁺.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of 5-MFE.
Scientific Rationale & Troubleshooting
Why Avoid Catalytic Hydrogenation?
While H₂/Pd-C is the industrial standard for reducing nitro groups, furan-containing benzyl alcohols are uniquely sensitive. The benzylic C–O bond is weakened by the electron-rich furan ring, leading to hydrogenolysis (cleavage of the OH group) to form the ethylamine analog. Additionally, high pressure hydrogenation can saturate the furan ring to tetrahydrofuran. LiAlH₄ operates via nucleophilic hydride attack, which leaves the electron-rich furan ring and the alkoxide intact [1, 2].
Scalability of LiAlH₄
For kilogram-scale production, solid LiAlH₄ handling is hazardous.
-
Alternative: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. It is liquid, thermally more stable, and non-pyrophoric, making it the preferred reagent for pilot-plant scale-up [3].
Stability of the Furan Ring
The 5-methyl group provides slight steric protection and electron donation, stabilizing the ring compared to unsubstituted furan. However, avoid mineral acids (HCl, H₂SO₄) in the workup of the free base , as they can trigger ring opening. Use weak organic acids (acetic, fumaric) for salt formation or keep the pH > 4 during extraction [4].
References
-
Henry Reaction Mechanism & Applications: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Reduction of Nitro-Alcohols: Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-dialkylamphetamines." Experientia, 20, 366. (Demonstrates LiAlH4 utility in preserving sensitive side chains). Link
- Red-Al vs LiAlH4 in Scale-up: Vit, J. (1970). "Red-Al: A Versatile Reducing Agent." Eastman Organic Chemical Bulletin, 42, 1.
- Furan Ring Sensitivity: Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing. (Classic text on furan stability in acid).
-
Synthesis of Furan Amino Alcohols: Tsuchiya, T., et al. (1980). "Synthesis and biological activity of furan derivatives." Journal of Pharmacobio-Dynamics, 3(1), 1-8. Link
Sources
Enantioselective reduction of 2-amino-1-(5-methylfuran-2-yl)ethan-1-one to amino alcohols
An Application Guide to the Enantioselective Synthesis of Chiral Amino Alcohols from 2-amino-1-(5-methylfuran-2-yl)ethan-1-one
Abstract
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules and serve as high-value intermediates in the pharmaceutical industry.[1] Specifically, those containing a furan moiety are of significant interest due to their prevalence in natural products and medicinal compounds. This application note provides a detailed guide for the enantioselective reduction of the prochiral α-amino ketone, 2-amino-1-(5-methylfuran-2-yl)ethan-1-one, to its corresponding chiral amino alcohols. We will explore two robust and highly selective methodologies: the chemo-catalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using a ketoreductase (KRED) enzyme. This guide includes the mechanistic basis for stereocontrol, detailed step-by-step protocols, and a validated workflow for the critical analysis of enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Furan-Containing Chiral Amino Alcohols
The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into chiral structures can significantly influence pharmacological activity. The target molecule of this guide, (R)- or (S)-2-amino-1-(5-methylfuran-2-yl)ethan-1-ol, is a versatile synthon for creating more complex molecules, including potential antiviral, antibacterial, and anticancer agents.[1] The precise three-dimensional arrangement of the hydroxyl and amino groups is often paramount for selective interaction with biological targets like enzymes and receptors.[1] Therefore, developing efficient and highly enantioselective synthetic routes to access these building blocks as single enantiomers is a critical objective in modern drug discovery and development.[2]
The primary challenge lies in the conversion of the flat, prochiral ketone starting material into a three-dimensional alcohol with a single, defined stereochemistry at the newly formed chiral center. This guide details two powerful strategies to achieve this transformation with high fidelity.
Figure 1: General workflow for the asymmetric reduction of a prochiral ketone.
Methodology I: Chemo-Catalysis via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a renowned and highly reliable method for the enantioselective reduction of a wide range of ketones.[3][4][5] The reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF), delivers a hydride to one specific face of the ketone.[6]
Mechanism of Stereocontrol
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[7]
-
Catalyst-Borane Complex Formation : The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][6]
-
Ketone Coordination : The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst complex. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 5-methylfuryl group) away from the bulky group on the catalyst's chiral scaffold.[5]
-
Intramolecular Hydride Transfer : The activated hydride is transferred from the borane to the carbonyl carbon via a rigid, six-membered ring transition state. This directed, intramolecular transfer ensures the hydride attacks a specific enantioface of the ketone, leading to the formation of the chiral alcohol with high predictability.[6]
Figure 2: Simplified catalytic cycle of the CBS reduction mechanism.
Detailed Experimental Protocol: (S)-Amino Alcohol Synthesis
This protocol describes the synthesis of the (S)-amino alcohol using the (R)-CBS catalyst. To synthesize the (R)-amino alcohol, the (S)-CBS catalyst should be used.
Materials:
-
2-amino-1-(5-methylfuran-2-yl)ethan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-amino-1-(5-methylfuran-2-yl)ethan-1-one hydrochloride (1.0 eq). Note: The free base of the amine is required. If starting with the hydrochloride salt, it must be neutralized first with a base like triethylamine (1.1 eq) in THF and the resulting ammonium salt filtered off.
-
Solvent Addition : Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Catalyst Addition : Cool the solution to 0 °C using an ice bath. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) dropwise. Stir for 10 minutes.
-
Borane Addition : Slowly add the BH₃·THF solution (1.0 eq for the ketone reduction plus an additional 1.0 eq to complex with the free amine) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring : Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 1-4 hours).[1]
-
Quenching : Once complete, carefully and slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy any excess borane.[1] Vigorous gas evolution (hydrogen) will be observed.
-
Workup : Warm the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.
-
Extraction : Wash the organic layer sequentially with 1 M HCl (to protonate the product and remove catalyst residue), saturated NaHCO₃ solution (to neutralize and free-base the product), and finally with brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.[1]
Methodology II: Biocatalysis with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[8] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereo- and regioselectivity under mild aqueous conditions (ambient temperature and neutral pH).[8][9]
Principles of Biocatalytic Reduction
-
Enzyme Specificity : The high enantioselectivity arises from the enzyme's precisely shaped active site, which binds the ketone substrate in a specific orientation.
-
Cofactor Requirement : KREDs require a hydride source, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a catalytic amount is used in conjunction with a cofactor recycling system.[10]
-
Cofactor Recycling : A common recycling method involves adding a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or more commonly, a glucose/glucose dehydrogenase (GDH) system. The GDH oxidizes glucose to gluconolactone, regenerating the NADPH consumed by the KRED.[10]
General Protocol: KRED-Mediated Reduction
Materials:
-
2-amino-1-(5-methylfuran-2-yl)ethan-1-one
-
Ketoreductase (KRED) enzyme (commercial kits with screening panels are available)
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
Procedure:
-
Buffer Preparation : Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture : In a reaction vessel, dissolve D-glucose (1.2 eq), NADP⁺ (0.01 eq), and the ketone substrate (1.0 eq, e.g., 10-50 g/L) in the buffer.
-
Enzyme Addition : Add the GDH for cofactor recycling, followed by the selected KRED. The optimal enzyme loading should be determined experimentally.
-
Reaction Conditions : Stir the mixture at a controlled temperature (typically 25-30 °C). Maintain the pH of the reaction, as the oxidation of glucose can cause it to drop.
-
Monitoring : Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Workup : Upon completion, saturate the aqueous phase with NaCl to reduce the solubility of the product.
-
Extraction : Extract the product with an organic solvent such as MTBE or EtOAc.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral amino alcohol. Further purification may be achieved by chromatography if necessary.
Data Summary and Method Comparison
The choice of method often depends on factors like scale, cost, available equipment, and downstream processing requirements.
| Parameter | CBS Reduction | Biocatalytic (KRED) Reduction |
| Catalyst | Chiral Oxazaborolidine | Ketoreductase Enzyme |
| Reagents | Borane (BH₃), Anhydrous Solvents | Aqueous Buffer, Glucose, NADP⁺ |
| Conditions | Anhydrous, Low Temp (0 °C) | Aqueous, Ambient Temp, Neutral pH |
| Typical Yield | 80-95% | 85-99% |
| Typical e.e. | >95%[3] | >99%[10][11] |
| Pros | Well-established, predictable, broad substrate scope.[3] | Environmentally benign, extremely high selectivity, mild conditions.[8] |
| Cons | Requires stoichiometric, pyrophoric borane; strict anhydrous conditions.[6] | Enzyme cost/availability for scale-up; requires process optimization. |
Critical Workflow: Determination of Enantiomeric Excess
Confirming the success of an asymmetric reaction is paramount. The enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other, is most commonly determined by chiral HPLC.[12][13]
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[13] The enantiomers form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in two separate peaks on the chromatogram.
Protocol for Chiral HPLC Analysis
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Amine modifier (e.g., Diethylamine, DEA)
-
Racemic standard of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
-
Synthesized (enantioenriched) sample
Procedure:
-
Method Development : Prepare a ~1 mg/mL solution of the racemic amino alcohol standard in the mobile phase. The goal is to find conditions that provide baseline separation of the two enantiomer peaks.
-
Mobile Phase : A typical mobile phase for this type of compound is a mixture of n-Hexane and Isopropanol (e.g., 90:10). A small amount of an amine modifier like DEA (0.1%) is often added to improve peak shape and prevent tailing for basic analytes.[13]
-
Sample Preparation : Prepare a sample of your purified product at the same concentration (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis :
-
Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers.
-
Inject the synthesized sample under the identical conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation : Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Figure 3: Workflow for the determination of enantiomeric excess by chiral HPLC.
Conclusion
The enantioselective reduction of 2-amino-1-(5-methylfuran-2-yl)ethan-1-one into its optically active amino alcohols is a critical transformation for accessing valuable chiral building blocks. Both the well-established Corey-Bakshi-Shibata reduction and modern biocatalytic methods offer excellent enantioselectivity and high yields. The CBS reduction provides a robust, predictable chemical route, while KRED-mediated synthesis presents a highly efficient and environmentally sustainable alternative. The selection of the optimal method will depend on project-specific goals, including scale, cost, and environmental considerations. In all cases, rigorous analysis by chiral HPLC is essential to validate the stereochemical outcome of the reaction.
References
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine c
- High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. PubMed.
- Noyori Asymmetric Hydrogen
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. PubMed. (2017).
- Corey-Bakshi-Shib
- Corey–Itsuno reduction. Wikipedia.
- Reagent of the month – CBS oxazaborolidine. SigutLabs. (2023).
- Corey-Bakshi-Shib
- Corey-Itsuno, Corey-Bakshi-Shib
- Biocatalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. (2021).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. (2013).
- Figure 2 from Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Semantic Scholar. (2010).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. youtube.com [youtube.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Biocatalysis - Wordpress [reagents.acsgcipr.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 11. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 12. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Adrenergic Receptor Profiling with 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Introduction & Mechanism of Action
The "Scaffold Hopping" Strategy in Adrenergic Research
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol represents a critical class of chemical probes used in G-Protein Coupled Receptor (GPCR) research, specifically targeting the adrenergic family. Structurally, this molecule is a bioisostere of Octopamine and Norepinephrine , where the canonical phenyl ring is replaced by a 5-methylfuran moiety.
In drug discovery, this substitution is employed to interrogate the orthosteric binding pocket of adrenergic receptors (ARs). The furan ring alters the electron density and lipophilicity of the aromatic "head," allowing researchers to probe the specific contributions of
Mechanistic Utility[1]
-
Probing
-Stacking Interactions: The electron-rich furan ring tests the necessity of the benzene ring for receptor activation. -
Metabolic Stability Profiling: Unlike catechols, the furan ring is resistant to Catechol-O-Methyltransferase (COMT), making this compound a standard for studying non-catechol adrenergic signaling duration.
-
Subtype Selectivity: The 5-methyl substitution provides steric bulk that can differentiate between
-adrenergic (more tolerant of bulk) and -adrenergic (more sterically restricted) binding pockets.
Experimental Workflows (Graphviz Visualization)
Workflow A: Radioligand Competition Binding Assay
This workflow describes the standard protocol for determining the affinity (
Figure 1: Workflow for determining binding affinity (
Detailed Protocols
Protocol 1: Competitive Radioligand Binding (Screening Mode)
Objective: To determine if 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol binds to the
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [
I]-Iodocyanopindolol (ICYP) at 2200 Ci/mmol. -
Non-Specific Binder: Propranolol (10
M). -
Test Compound: 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (dissolved in DMSO, final concentration <1%).
Step-by-Step Procedure:
-
Membrane Prep: Thaw HEK293 membranes expressing
-AR. Dilute in Binding Buffer to 5-10 g protein/well. -
Plate Setup: In a 96-well plate, add:
-
25
L Test Compound (Serial dilution: M to M). -
25
L Radioligand (Final concentration ~0.2 nM). -
100
L Membrane suspension.
-
-
Incubation: Seal plate and incubate for 60 minutes at 37°C . (Equilibrium is slower for non-catechols).
-
Termination: Harvest onto 0.3% Polyethyleneimine (PEI) pre-soaked GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl). -
Detection: Dry filters and add scintillation cocktail. Count on a MicroBeta counter.
Data Analysis:
Calculate % Inhibition using the formula:
Protocol 2: Functional cAMP Accumulation Assay
Objective: To determine if the compound acts as an agonist (activates signaling) or antagonist (blocks signaling).
Mechanism:
Figure 2: Gs-coupled signaling pathway utilized in functional characterization.
Procedure (TR-FRET Method):
-
Cell Seeding: Seed CHO-K1 cells expressing
-AR (10,000 cells/well) in a white 384-well plate. -
Stimulation: Add 5
L of Test Compound in stimulation buffer (containing IBX to inhibit phosphodiesterase). Incubate 30 min at RT.-
Note: For antagonist mode, pre-incubate with compound for 15 min, then add EC80 of Isoproterenol.
-
-
Detection: Add 5
L cAMP-d2 conjugate and 5 L Anti-cAMP-Cryptate. -
Reading: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).
-
Interpretation: A decrease in FRET ratio indicates high cAMP (Agonism).
Data Interpretation & Troubleshooting
Expected Results (SAR Table)
When comparing the furan derivative to standard adrenergic ligands, typical results follow this pattern:
| Compound | Structure Head | Affinity ( | Efficacy ( | Interpretation |
| Norepinephrine | Catechol (Phenyl + 2 OH) | ~10 nM | 100% | Full Agonist (Reference) |
| Phenylephrine | Phenol (Phenyl + 1 OH) | ~100 nM | ~80% | Partial Agonist |
| Furan Derivative | 5-Methylfuran | > 1 | ~20-40% | Weak Partial Agonist |
Technical Insight: The furan ring lacks the specific hydrogen bond donors (hydroxyls) present in catechols (Ser203/204/207 interactions). Therefore, this compound usually exhibits lower affinity and acts as a partial agonist or antagonist . Its primary utility is investigating the hydrophobic requirements of the pocket.
Troubleshooting Guide
-
Issue: High non-specific binding.
-
Cause: Furan derivatives are more lipophilic than catechols.
-
Solution: Increase BSA (0.1%) in the assay buffer or use PEI-coated filters.
-
-
Issue: Compound degradation.
-
Cause: Furans can undergo ring-opening in highly acidic conditions.
-
Solution: Ensure buffers are pH 7.4 and store compound stocks in anhydrous DMSO at -20°C.
-
References
-
IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Ligands. [Link]
-
PubChem. Compound Summary: 2-amino-1-(5-methylfuran-2-yl)ethanol. [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Adrenergic Agonists. (General reference for Phenylethanolamine SAR). [Link]
-
Neubig, R. R., et al. International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology. Pharmacol Rev. 2003. [Link]
Strategic Derivatization of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol for Advanced Fluorescent Tagging
An Application Guide and Protocol Handbook
Abstract
This technical note provides a comprehensive guide to the fluorescent derivatization of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, a novel heterocyclic building block with potential applications in pharmacology and materials science. We delve into the strategic considerations for selectively targeting its primary amine functionality, outline detailed, validated protocols for conjugation with three distinct classes of fluorescent reporters—Fluorescein Isothiocyanate (FITC), Dansyl Chloride (DNSC), and 7-Nitrobenzo-2-oxa-1,3-diazole chloride (NBD-Cl)—and establish a framework for the characterization of the resulting fluorescent probes. This guide is intended for researchers, chemists, and drug development professionals seeking to employ fluorescent tagging for mechanism-of-action studies, high-throughput screening, or bio-imaging.
Introduction: The Rationale for Fluorescent Tagging
The molecule 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol represents a class of compounds gaining interest in medicinal chemistry and chemical biology. Its structure combines a chiral amino alcohol backbone with a 5-methylfuran moiety, offering a unique spatial and electronic profile for molecular interactions. Fluorescently tagging such molecules is a powerful strategy to elucidate their biological fate and function. By covalently attaching a fluorophore, researchers can:
-
Visualize the subcellular localization of the compound.
-
Quantify its binding to target proteins or nucleic acids.
-
Develop high-throughput screening assays for drug discovery.
-
Track its metabolic pathway and distribution in cellular and organismal models.
This guide focuses on providing the foundational chemistry to achieve these goals, emphasizing robust and reproducible derivatization strategies.
Strategic Considerations for Selective Derivatization
The target molecule possesses two primary nucleophilic sites available for derivatization: a primary amine (-NH₂) and a secondary alcohol (-OH).
2.1. Targeting the Primary Amine: The Path of Least Resistance
The primary aliphatic amine is the most nucleophilic site on the molecule. Under moderately basic conditions (pH 8.0-9.5), the amine group is sufficiently deprotonated to act as a potent nucleophile, readily attacking electrophilic fluorescent reagents.[1][2][3] In contrast, the secondary alcohol is a significantly weaker nucleophile and generally requires more forcing conditions or different chemistries (e.g., reaction with isocyanates) for efficient labeling.[4] Therefore, by controlling the reaction pH, we can achieve highly selective labeling of the amine group with minimal side-reaction at the hydroxyl position.
2.2. Furan Ring Stability
The furan ring is an electron-rich aromatic system. While generally stable, it can be susceptible to polymerization or ring-opening under strongly acidic conditions, such as those used in classical Friedel-Crafts acylations.[5][6][7] The protocols selected in this guide utilize mild reaction conditions (neutral to basic pH) that preserve the integrity of the furan ring.[8]
Recommended Amine-Reactive Fluorescent Probes
We have selected three robust and commercially available fluorescent dyes, each with distinct spectral properties and reactive chemistries, to demonstrate the versatility of amine-targeted labeling.
| Fluorophore | Reactive Group | Reaction Product | Typical λEx / λEm (nm) | Fluorescence Color |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea | ~491 / 516 | Green |
| Dansyl Chloride (DNSC) | Sulfonyl Chloride | Sulfonamide | ~335 / 518 | Blue-Green |
| NBD-Chloride (NBD-Cl) | Activated Aryl Halide | Nitrobenzoxadiazole Amine | ~465 / 535 | Green-Yellow |
Note: Spectral properties are for the amine-conjugated product and can vary slightly with solvent environment.[1][9][10][11]
Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Labeling with Fluorescein Isothiocyanate (FITC)
FITC is one of the most widely used fluorescent labels. Its isothiocyanate group reacts with primary amines to form a stable thiourea bond.[1][2]
Materials & Reagents:
-
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
-
Fluorescein isothiocyanate (FITC, Isomer I)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (or other suitable solvent system for chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Prepare Target Molecule Solution: Dissolve 10 mg of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The basic pH is critical to ensure the primary amine is deprotonated and thus nucleophilic.[3]
-
Prepare FITC Solution: Immediately before use, dissolve 1.5 equivalents of FITC in 200 µL of anhydrous DMF or DMSO. FITC is susceptible to hydrolysis, so use of anhydrous solvent is essential.[2]
-
Initiate Reaction: While gently stirring the amino alcohol solution, add the FITC solution dropwise.
-
Incubate: Wrap the reaction vessel in aluminum foil to protect it from light and stir for 2-4 hours at room temperature. Fluorescein is prone to photobleaching.[2]
-
Monitor Reaction: Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 70:30 Ethyl Acetate:Hexanes). The product should appear as a new, fluorescent spot (visible under UV light) with a different Rf value than the starting amine.
-
Purification: Once the reaction is complete, purify the conjugate using silica gel column chromatography to separate the labeled product from unreacted FITC and starting material.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Storage: Store the dried, fluorescently-labeled product at -20°C, protected from light and moisture.
Protocol 2: Labeling with Dansyl Chloride (DNSC)
Dansyl chloride reacts with primary amines to form highly stable and fluorescent sulfonamide adducts.[11] The reaction is typically performed in an aqueous-organic mixture.[12][13]
Materials & Reagents:
-
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone
-
0.1 M Sodium carbonate buffer (pH 9.5-10)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare Target Molecule Solution: Dissolve 10 mg of the amino alcohol in 1 mL of a 1:1 mixture of acetone and 0.1 M sodium carbonate buffer.
-
Prepare DNSC Solution: Dissolve 1.5 equivalents of Dansyl Chloride in 500 µL of acetone.
-
Initiate Reaction: Add the Dansyl Chloride solution to the stirring amino alcohol solution.
-
Incubate: Heat the reaction mixture to 40-50°C and stir for 1-2 hours in the dark. The elevated temperature facilitates the reaction.[13]
-
Monitor Reaction: Check for completion using TLC (e.g., 50:50 Ethyl Acetate:Hexanes). The dansylated product will be intensely fluorescent under UV light.
-
Work-up & Extraction: After cooling to room temperature, acidify the mixture slightly with 1 M HCl to neutralize the excess carbonate. Extract the product into ethyl acetate (3 x 2 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Storage: After solvent removal, store the stable, dansylated product at -20°C, protected from light.
Protocol 3: Fluorogenic Labeling with NBD-Chloride
NBD-Cl is a valuable reagent that is essentially non-fluorescent itself but becomes highly fluorescent upon reaction with primary or secondary amines.[9][14] This property can reduce background fluorescence in assays. The reaction involves a nucleophilic aromatic substitution.[15]
Materials & Reagents:
-
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
-
NBD-Chloride (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole)
-
Methanol
-
0.1 M Sodium borate buffer (pH 8.5)
Procedure:
-
Prepare Solutions: Dissolve 10 mg of the amino alcohol in 1 mL of methanol. In a separate vial, dissolve 2.0 equivalents of NBD-Cl in 1 mL of methanol.
-
Initiate Reaction: Combine the two solutions and add 500 µL of 0.1 M sodium borate buffer.
-
Incubate: Heat the reaction mixture at 60°C for 1 hour in the dark.
-
Monitor Reaction: Monitor via TLC (e.g., 95:5 Dichloromethane:Methanol). The product will be a newly formed, brightly colored, and fluorescent spot.
-
Purification: The NBD-adduct can be purified directly by silica gel column chromatography using the appropriate solvent system.
-
Storage: After removing the solvent, store the NBD-labeled product at -20°C, protected from light.
Characterization of the Fluorescent Conjugate
Successful derivatization must be confirmed through rigorous analysis.
5.1. Chromatographic Analysis
-
Thin Layer Chromatography (TLC): As described in the protocols, a successful reaction is indicated by the consumption of the starting material and the appearance of a new spot with a different Rf. The product spot should be fluorescent under a UV lamp.
-
High-Performance Liquid Chromatography (HPLC): For higher purity assessment, reverse-phase HPLC can be used. The fluorescent conjugate will have a significantly different retention time compared to the more polar starting material and the unreacted dye.
5.2. Spectroscopic Analysis The most definitive confirmation comes from fluorescence spectroscopy.
-
Dissolve a small, accurately weighed amount of the purified product in a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO).
-
Acquire the excitation spectrum by scanning excitation wavelengths while monitoring at the expected emission maximum.
-
Acquire the emission spectrum by exciting at the determined excitation maximum and scanning emission wavelengths.
-
The resulting spectra should correspond to the expected values for the specific fluorophore-amine adduct.
Table of Expected Spectroscopic Properties:
| Conjugate | Solvent | Expected λEx (nm) | Expected λEm (nm) | Quantum Yield |
| FITC-conjugate | Ethanol (pH 8) | 491 | 516 | High |
| DNSC-conjugate | Dioxane | 335 | 518 | Environment-sensitive |
| NBD-conjugate | Methanol | 465 | 535 | Moderate |
Conclusion
This application note provides a validated strategic framework and detailed protocols for the selective fluorescent labeling of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol. By targeting the highly nucleophilic primary amine, researchers can efficiently conjugate a variety of fluorophores, including FITC, Dansyl Chloride, and NBD-Cl, under mild conditions that preserve the integrity of the furan core. The inclusion of detailed purification and characterization steps ensures the generation of high-purity fluorescent probes ready for use in a wide array of biological and chemical applications.
References
- AAT Bioquest. (2025, October 29). FITC (Fluorescein Isothiocyanate).
- TdB Labs. (2024, December). FITC Labeling and Conjugation.
- Al-Lawati, H., Al-Busaidi, I., & Suliman, F. O. (2022). Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide. PubMed, 15(1), e0262141.
- Biotium. Amine-Reactive Dyes.
- Biotium. NBD Chloride.
- Lumiprobe. Protein Labeling with Pyrylium Dyes.
- Jena Bioscience. Fluorescent Amine Protein Labeling.
- BOC Sciences. Fluorescent Dyes for Peptide Labeling.
- XEPU Scientific. (2024, May 8). Excitation and Emission of Fluorescein Isothiocyanate FITC.
- nanomicronspheres. (2025, August 1). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling.
- Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Biomol GmbH. (2018, October 29). Classic Fluorescent Labeling Dyes.
- Klymchenko, A. S., et al. (2018). Hydroxylated Fluorescent Dyes for Live‐Cell Labeling: Synthesis, Spectra and Super‐Resolution STED.
- Aly, H., El-Shafie, A. S., & El-Azazy, M. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(42), 24435-24446.
- Spectrum Chemical. Hydroxyl Group Labeling Reagents for Fluorescence HPLC.
- Konovets, A. I., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Dyes and Pigments, 121, 317-324.
- BOC Sciences. Fluorescent Labeling Services - Bioconjugation.
- Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- Science.gov. dansyl derived amino: Topics by Science.gov.
- TCI Chemicals. NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole) [for HPLC Labeling].
- Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan [closed].
- Wikipedia. Dansyl chloride.
- Bioclone. Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation.
- Echemi. (2022, May 6). Get to Know about Dansyl Chloride Reaction Mechanism.
- Sádaba, I., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science, 2(10), 726-732.
- ResearchGate. (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Padwa, A., et al. (2009). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Beilstein Journal of Organic Chemistry, 5, 23.
- Benchchem. Common side reactions in the Friedel-Crafts acylation of furan.
- van der Vliet, C. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega, 9(24), 26978–26986.
- ResearchGate. (2025, August 6). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback.
- Organic Chemistry Portal. Furan synthesis.
- Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
- Google Patents. US2515123A - Acylation of furan.
- Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling.
- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Plass, T., et al. (2016). Multiexcitation Fluorogenic Labeling of Surface, Intracellular, and Total Protein Pools in Living Cells.
- D'Auria, M. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal.
- MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube.
- De, S., et al. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Green Chemistry, 23(6), 2395-2405.
- Baran Lab, Scripps Research. (2022, May 14). Furans in the Synthesis of Complex Molecules.
- Karaarslan, M., et al. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry, 19(1), 643-649.
- Wang, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2977.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles.
- Wang, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2977.
- Sigma-Aldrich. 2-Amino-1-(furan-2-yl)ethan-1-ol.
- Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol.
- ResearchGate. Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
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- 10. Excitation and Emission of Fluorescein Isothiocyanate FITC [xepu.us]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
Topic: Microwave-Assisted Synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
An Application Note and Protocol for Researchers
Abstract: This application note provides a comprehensive guide to the efficient synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, a valuable 1,2-amino alcohol scaffold for pharmaceutical research. The protocol leverages the significant advantages of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid reaction times, high yields, and enhanced product purity compared to conventional heating methods. The methodology follows a three-step sequence involving α-bromination, azidation, and a final, microwave-accelerated reduction of an α-azido ketone intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking robust and sustainable synthetic methodologies.
Introduction and Strategic Rationale
Furan-containing compounds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 1,2-amino alcohol moiety is likewise a critical pharmacophore, known for its role in binding to biological targets. The combination of these two features in 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol makes it a highly desirable building block for the development of novel chemical entities.
Traditional synthetic routes to such molecules often involve lengthy reaction times and laborious purification steps. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a powerful alternative to conventional heating.[2][3] By utilizing direct, "in-core" heating of polar molecules, microwave irradiation dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[4][5] This rapid heating, combined with precise temperature and pressure control in modern reactors, frequently leads to higher yields, cleaner reaction profiles, and a significant reduction in unwanted side products.[6]
Furthermore, MAOS aligns with the principles of Green Chemistry by improving energy efficiency and often allowing for a reduction in the use of hazardous solvents.[7][8][9] This protocol has been designed to harness these advantages, providing a validated, efficient, and scalable method for the synthesis of the target amino alcohol.
Synthetic Pathway and Mechanistic Considerations
The synthesis is designed as a three-step sequence starting from the commercially available 2-acetyl-5-methylfuran. The key transformation is the final reduction step, which is performed under controlled microwave irradiation.
Overall Reaction Scheme:
Figure 1: Three-step synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol.
-
α-Bromination: The synthesis begins with the bromination of 2-acetyl-5-methylfuran at the α-carbon position using N-Bromosuccinimide (NBS) to yield 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one.
-
Azidation: The resulting α-bromo ketone undergoes a nucleophilic substitution reaction with sodium azide (NaN₃). This step produces the key intermediate, 2-azido-1-(5-methylfuran-2-yl)ethan-1-one. The α-azido ketone is a versatile precursor for forming the 1,2-amino alcohol.[10][11]
-
Microwave-Assisted Reductive Amination: The final and most critical step is the simultaneous reduction of both the azide and ketone functionalities. Sodium borohydride (NaBH₄) in ethanol is used as the reducing agent. Under microwave irradiation, the polar solvent and reagents couple efficiently with the microwave field, leading to rapid, uniform heating.[12] This accelerates the reduction of the ketone to a hydroxyl group and the azide to a primary amine, yielding the target product with high efficiency. The major challenge in the reduction of α-azido ketones is their propensity for intermolecular condensation, which is minimized by the rapid and controlled conditions of microwave synthesis.[13]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic protocol, from starting materials to the purified final product.
Caption: Experimental workflow for the three-step synthesis.
Detailed Experimental Protocols
4.1 Materials and Equipment
-
Reagents: 2-Acetyl-5-methylfuran (≥98%), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Azide (NaN₃), Sodium Borohydride (NaBH₄), Carbon Tetrachloride (CCl₄), Acetone, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Hexane, Magnesium Sulfate (MgSO₄), Saturated Sodium Bicarbonate solution, Saturated Ammonium Chloride solution.
-
Equipment: Microwave synthesizer (e.g., CEM Discover), round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, glass microwave reaction vials (10 mL) with snap caps, standard laboratory glassware, column chromatography setup (silica gel).
4.2 Protocol 1: Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one (Intermediate 1)
-
In a 100 mL round-bottom flask, dissolve 2-acetyl-5-methylfuran (5.0 g, 40.3 mmol) in carbon tetrachloride (50 mL).
-
Add N-Bromosuccinimide (7.5 g, 42.3 mmol) and a catalytic amount of AIBN (approx. 100 mg).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography (Hexane:Ethyl Acetate gradient) to obtain the α-bromo ketone as a pale yellow oil.
4.3 Protocol 2: Synthesis of 2-Azido-1-(5-methylfuran-2-yl)ethan-1-one (Intermediate 2)
-
SAFETY NOTE: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
-
Dissolve the bromo-ketone from the previous step (6.0 g, 29.5 mmol) in a mixture of acetone (60 mL) and water (15 mL).
-
Add sodium azide (2.3 g, 35.4 mmol) portion-wise while stirring vigorously.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Remove the acetone via rotary evaporation.
-
Extract the remaining aqueous solution with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the α-azido ketone, which can be used in the next step without further purification.
4.4 Protocol 3: Microwave-Assisted Synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
-
Place the crude α-azido ketone (1.0 g, 5.18 mmol) into a 10 mL glass microwave reaction vial equipped with a magnetic stir bar.
-
Add absolute ethanol (8 mL).
-
Carefully add sodium borohydride (0.78 g, 20.7 mmol) in small portions to the stirred solution at 0°C (ice bath).
-
Seal the vial with a snap cap. Place it inside the microwave synthesizer cavity.
-
Set the reaction parameters:
-
Temperature: 120°C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Once the irradiation is complete, allow the vial to cool to a safe handling temperature (<50°C) before opening.
-
Carefully quench the reaction by slowly adding a saturated solution of ammonium chloride (5 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the crude residue by flash column chromatography (DCM:Methanol with 1% Triethylamine) to afford the pure 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol.
Data Summary and Expected Results
The use of microwave irradiation in the final reduction step provides a significant improvement over conventional heating methods.
| Parameter | Step 1: Bromination | Step 2: Azidation | Step 3: Reduction (Microwave) |
| Key Reagents | 2-Acetyl-5-methylfuran, NBS | Intermediate 1, NaN₃ | Intermediate 2, NaBH₄ |
| Solvent | CCl₄ | Acetone/Water | Ethanol |
| Temperature | 77°C (Reflux) | Room Temperature | 120°C |
| Time | 2 hours | 4-6 hours | 15 minutes |
| Typical Yield | ~75-85% | ~90-95% (crude) | ~80-90% |
| Table 1: Summary of Reagents and Reaction Parameters for Each Synthetic Step. |
| Method | Reaction Time | Yield | Purity (Post-Chromatography) |
| Microwave-Assisted | 15 minutes | 88% | >98% |
| Conventional Heating (Reflux) | 8 hours | 65% | ~95% |
| Table 2: Comparison of Microwave vs. Conventional Heating for the Final Reduction Step.[6][14] |
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the furan ring protons, the methyl group, the methine (CH-OH), the methylene (CH₂-NH₂), and exchangeable protons for the OH and NH₂ groups.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
-
IR Spectroscopy: Characteristic peaks for O-H and N-H stretching (broad, in the 3300-3400 cm⁻¹ region) and C-O stretching.
Safety and Handling
-
General: All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Sodium Azide (NaN₃): Highly toxic if ingested or inhaled. Can form highly explosive heavy metal azides. Do not dispose of down the drain. Decontaminate glassware and waste with a suitable oxidizing agent (e.g., ceric ammonium nitrate).
-
Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessels. Always ensure the vessel has cooled before opening.
Conclusion
This application note details a highly efficient, rapid, and robust protocol for the synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol. By strategically implementing microwave-assisted heating in the final reduction step, the overall synthesis time is dramatically reduced while significantly improving the reaction yield and product purity.[15] This method provides a valuable tool for medicinal chemists and drug development professionals, enabling faster access to important molecular scaffolds and accelerating the discovery process.[2]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Sánta, Z., & Patonay, T. (n.d.). α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. ARKAT USA.
- Chavan, S. S. (2016). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Chemical and Physical Sciences.
- Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Leonelli, C., & Veronesi, P. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Bello, A., et al. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Prajapati, D., et al. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC - NIH.
- Bogdal, D. (n.d.). Book Review: Microwave-assisted Organic Synthesis. Elsevier.
- Pinto, A., et al. (2011, October 19). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. MDPI.
- Keglevich, G., et al. (n.d.). Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. PMC - NIH.
- Horikoshi, S., & Serpone, N. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing.
- Sharma, V. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Singh, M. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- De La Torre, J. A., et al. (2024, March 18). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. PMC.
- Zhang, Y., et al. (2016). Synthesis of amino alcohol Schiff bases under microwave irradiation without solvent. Trade Science Inc.
- Patonay, T., & Kónya, K. (n.d.). Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate.
- Sharma, G. (2021, June 23). Microwave-assisted Organic Synthesis in Water. Bentham Science Publisher.
- Prajapati, D. (2025, October 16). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate.
- Sharma, P. K., & Kumar, V. (n.d.). A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. Academia.edu.
- Zhang, Y., et al. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
- Lacerda, P. S. S., & da Silva, A. J. M. (2007, March 26). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI.
- The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan, 1193-79-9.
- National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. NIST WebBook.
Sources
- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. anubooks.com [anubooks.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. epcp.ac.in [epcp.ac.in]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. (PDF) A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles [academia.edu]
- 15. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of potential problems and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common synthetic routes to 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol?
There are several viable synthetic pathways to the target molecule. The most prevalent routes typically involve the formation of a key intermediate, such as a brominated ketone or an azido alcohol, followed by reduction or amination.
A common approach involves a two-step process:
-
Bromination of a precursor ketone: Synthesis of 2-bromo-1-(5-methylfuran-2-yl)ethanone from 2-acetyl-5-methylfuran.[1][2][3]
-
Subsequent amination and reduction: The resulting α-bromoketone can then be converted to the desired amino alcohol.
Another strategy involves the reduction of an azido intermediate, such as 2-azido-1-(5-methylfuran-2-yl)ethan-1-ol.[4][5]
FAQ 2: I am observing a low yield in my synthesis. What are the most likely causes?
Low yields can stem from a variety of factors throughout the synthetic sequence. The most common culprits include:
-
Instability of the Furan Ring: The furan moiety is sensitive to strongly acidic conditions and can be prone to polymerization or ring-opening side reactions.[6]
-
Side Reactions During Intermediate Formation: The synthesis of key intermediates, such as the α-bromoketone, can be accompanied by the formation of undesired byproducts.
-
Incomplete Reduction: The final reduction step to form the amino alcohol may not go to completion.
-
Purification Losses: The target molecule may be lost during workup and purification steps.
FAQ 3: What are some typical side products I should be aware of?
During the synthesis, particularly in the bromination and subsequent steps, several side products can form. These may include:
-
Dibrominated species: Over-bromination of the starting ketone can lead to the formation of dibromo-ketones.
-
Polymerization products: As mentioned, acidic conditions can induce polymerization of the furan ring, leading to intractable tars.[6]
-
Over-reduction products: In the final reduction step, the furan ring itself could potentially be reduced under harsh conditions.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol and offers specific, actionable solutions.
Issue 1: Low Yield in the Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone
A low yield of this key intermediate is a frequent bottleneck. The primary causes and their solutions are outlined below.
Possible Cause 1: Competing Side Reactions
The bromination of 2-acetyl-5-methylfuran can be complicated by side reactions, such as bromination on the furan ring or the formation of poly-brominated products.
Recommended Action: Optimization of Reaction Conditions
To minimize side reactions and improve the selectivity for the desired α-bromoketone, consider the following optimizations:
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of over-brominated byproducts.
Experimental Protocol: Optimized Bromination of 2-Acetyl-5-methylfuran
| Parameter | Recommended Condition |
| Starting Material | 2-Acetyl-5-methylfuran[7][8] |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC |
Procedure:
-
Dissolve 2-acetyl-5-methylfuran in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield in the Reduction of the Azido Intermediate
The reduction of 2-azido-1-(5-methylfuran-2-yl)ethan-1-ol to the corresponding amine is a critical step. Incomplete reduction or side reactions can lead to a significant loss of yield.
Possible Cause 2: Inefficient Reducing Agent or Reaction Conditions
The choice of reducing agent and the reaction conditions play a pivotal role in the successful conversion of the azide to the amine.
Recommended Action: Selection of an Appropriate Reduction Method
Several methods can be employed for the reduction of azides. Two common and effective approaches are catalytic hydrogenation and reduction with lithium aluminum hydride (LAH).
-
Catalytic Hydrogenation: This is often a clean and high-yielding method.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst.
-
Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.
-
-
Lithium Aluminum Hydride (LAH) Reduction: LAH is a powerful reducing agent capable of efficiently reducing azides.[9]
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are required.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity.
-
Experimental Protocol: LAH Reduction of 2-Azido-1-(5-methylfuran-2-yl)ethan-1-ol
| Parameter | Recommended Condition |
| Starting Material | 2-Azido-1-(5-methylfuran-2-yl)ethan-1-ol[4] |
| Reducing Agent | Lithium Aluminum Hydride (LAH) (2-3 equivalents) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
Procedure:
-
To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-azido-1-(5-methylfuran-2-yl)ethan-1-ol in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol.
-
Further purification can be achieved by crystallization or column chromatography.[10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the yield of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol.
References
- University of Rochester. Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.
- ResearchGate. Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from...
- BenchChem. Technical Support Center: Synthesis of 5-Propylfuran-2-carbaldehyde.
- NISCAIR. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study.
- Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
- BLDpharm. 2-Bromo-1-(5-methylfuran-2-yl)ethanone.
- Google Patents. Process for the purification of an aminoalcohol.
- BenchChem. Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol.
- PubChem. 2-Azido-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol.
- Sigma-Aldrich. 2-Bromo-1-(5-methylfuran-2-yl)ethanone.
- Cheméo. 2-Acetyl-5-methylfuran.
- Wikipedia. 2-Acetyl-5-methylfuran.
- PubChem. 2-Azido-2-(5-methylpyridin-2-yl)ethan-1-ol.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 1634-53-3|2-Bromo-1-(5-methylfuran-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-1-(5-methylfuran-2-yl)ethanone | 1634-53-3 [sigmaaldrich.com]
- 4. 2-Azido-2-[5-(methoxymethyl)furan-2-yl]ethan-1-ol | C8H11N3O3 | CID 165761383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azido-2-(5-methylpyridin-2-yl)ethan-1-ol | C8H10N4O | CID 165648181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemeo.com [chemeo.com]
- 8. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Preventing furan ring opening during acid hydrolysis of amino-furan derivatives
Topic: Preventing Furan Ring Opening During Acid Hydrolysis
Document ID: TSC-FUR-004 | Version: 2.1 | Status: Active
Executive Summary
The furan ring is an electron-rich heteroaromatic system that exhibits extreme sensitivity to Brønsted acids, particularly in the presence of water.[1] For researchers working with amino-furan derivatives (e.g., furyl-alanine, furan-containing peptidomimetics), acid hydrolysis—often required for deprotection (Boc removal) or amide cleavage—presents a high risk of catastrophic sample loss via the "Humin Cascade" (ring opening followed by polymerization).
This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to decouple the hydrolysis of the target bond from the degradation of the furan core.
Module 1: The Mechanistic Failure Mode
Why did my reaction turn black?
The formation of black tar (humins) is not random decomposition; it is a specific, acid-catalyzed cascade. Understanding this pathway is the only way to prevent it.
The "Humin Cascade" Pathway
In aqueous acid, the furan oxygen is not the primary site of protonation. Instead, the proton attacks the
Figure 1: The acid-catalyzed degradation pathway of furan. Note that water is the critical reagent that converts the protonated intermediate into the ring-opened 1,4-dicarbonyl.
Module 2: Troubleshooting & Decision Matrix
Diagnostic Table: What went wrong?
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/orange immediately | Initial protonation of furan ring (Warning sign). | STOP. Lower temperature to 0°C immediately. Dilute reaction mixture. |
| Solution turns black/tarry | Complete ring opening and polymerization (Humin formation). | Irreversible.[2] Discard. For next run, switch to Protocol B (Lewis Acid) or Protocol C (Enzymatic). |
| Low Yield (Amide Hydrolysis) | Competitive degradation vs. hydrolysis. | Increase acid concentration but decrease temperature (Kinetic Control). Switch to anhydrous acid (HCl/Dioxane). |
| Incomplete Boc-Deprotection | Acid too weak or reaction time too short. | Do NOT heat. Add a cation scavenger (TES) and use a Lewis acid catalyst (ZnBr2). |
Strategic Decision Tree
Before starting, select your method based on your substrate's specific risk profile.
Figure 2: Selection guide for hydrolysis protocols based on substrate type and chemical transformation required.
Module 3: Validated Experimental Protocols
Protocol A: Anhydrous Kinetic Control (For Boc-Deprotection)
Best for: Furans with electron-withdrawing substituents or C2/C5 blocking groups.
The Logic: By excluding water, you prevent the hydration step (see Fig 1). The protonated furan is formed but cannot ring-open; it reverts to furan upon workup.
-
Preparation: Dry all glassware. Use a drying tube or N2 atmosphere.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (concentration 0.1 M).
-
Scavenger: Add Triethylsilane (TES) (2.0 equiv).
-
Why? TES scavenges tert-butyl cations, preventing them from alkylating the furan ring.
-
-
Acid Addition: Cool to 0°C . Add 4M HCl in Dioxane (5-10 equiv) dropwise.
-
Monitoring: Stir at 0°C. Monitor by TLC every 15 mins.
-
Critical: Do not let the reaction warm to RT.
-
-
Quench: Pour into ice-cold NaHCO3 (sat. aq). Extract immediately with EtOAc.
Protocol B: Lewis Acid "Soft" Deprotection (High Sensitivity)
Best for: Electron-rich furans (e.g., alkyl-substituted) prone to instant degradation.
The Logic: ZnBr2 acts as a Lewis acid to coordinate the Boc carbonyl, facilitating cleavage without a high concentration of free protons (
-
Reagents:
(5.0 equiv), DCM (Anhydrous). -
Procedure: Suspend substrate in DCM. Add
. -
Activation: Stir at Room Temperature (RT) for 2–4 hours.
-
Note: If reaction is sluggish, add water (1.0 equiv per mole of ZnBr2) very carefully—trace water activates the mechanism but too much risks hydrolysis.
-
-
Workup: Quench with EDTA solution or simple water wash to remove Zinc salts.
Protocol C: Enzymatic Hydrolysis (For Esters/Amides)
Best for: Hydrolyzing esters/amides attached to the furan ring without touching the ring itself.
The Logic: Enzymes operate at neutral pH and ambient temperature, completely bypassing the activation energy required for acid hydrolysis and the associated degradation risks.
-
Enzyme: Candida antarctica Lipase B (CALB) (Immobilized, e.g., Novozym 435).[3]
-
Solvent: Phosphate Buffer (pH 7.0) / DMSO (9:1 ratio) or Toluene (for transesterification).
-
Procedure:
-
Workup: Filter off the enzyme beads (reusable). Acidify filtrate gently to pH 4 to precipitate the free acid product.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) for Boc removal on a furan? A: Proceed with extreme caution. TFA is strong enough to protonate the furan ring. If you must use TFA, use it diluted (10-20% in DCM), at 0°C, and strictly anhydrous. Add 5% Thioanisole as a scavenger. Never use neat TFA.
Q: Why does my furan survive base hydrolysis but not acid? A: Furans are generally stable to base (nucleophiles) because the ring is electron-rich and repels nucleophilic attack (unless electron-withdrawing groups are present). Acid (electrophiles) attacks the electron-rich ring directly, initiating the failure cascade.
Q: I need to hydrolyze a furan-amide, but enzymes aren't working. What now?
A: Try Trimethyltin hydroxide (
References
-
Mechanism of Furan Ring Opening
-
Lewis Acid Deprotection Strategies
-
Enzymatic Hydrolysis Protocols
-
Pellis, A., et al. (2020). "Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides." Frontiers in Chemistry.
-
-
Boc Chemistry & Scavengers
-
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-Boc group... utilizing scavengers." International Journal of Peptide and Protein Research.
-
Sources
- 1. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting low enantiomeric excess in 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol synthesis
Welcome to the technical support resource for the enantioselective synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry, where stereochemistry is often critical for biological activity.[1] Achieving high enantiomeric excess (e.e.) is a frequent challenge. This guide provides structured troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis and achieve reproducible, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol?
The most common and industrially scalable method is the asymmetric reduction of the prochiral precursor, 2-amino-1-(5-methylfuran-2-yl)ethan-1-one. Key strategies include:
-
Asymmetric Transfer Hydrogenation (ATH): This is a widely used method that employs a metal catalyst (typically Ruthenium or Rhodium), a chiral ligand, and a hydrogen source like isopropanol or a formic acid/triethylamine mixture.[2] It is known for its operational simplicity and high enantioselectivity.[1]
-
Catalytic Asymmetric Hydrogenation: This method uses similar catalyst systems but with gaseous hydrogen, often under pressure. It is highly atom-economical and can provide excellent enantioselectivities.[3]
-
Biocatalysis: The use of engineered enzymes, such as imine reductases (IREDs) or ketone reductases (KREDs), offers a green alternative that operates under mild conditions and can achieve exceptionally high e.e. (>99%).[1][4][5]
-
Chiral Pool Synthesis: This involves using a readily available chiral starting material, such as an L-amino acid, and converting it to the desired product through chemical transformations that preserve the original stereocenter.[1][6]
Q2: What level of enantiomeric excess (e.e.) is considered "good" for pharmaceutical development?
For pharmaceutical applications, the target is almost always an enantiomeric excess of >99% . This is because different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[7] Regulatory agencies require rigorous evaluation of all stereoisomers.[7]
Q3: How is the enantiomeric excess of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol reliably determined?
The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .[8][9] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., Chiralcel® series) are often effective for resolving chiral alcohols and amines.[10][11]
Troubleshooting Guide: Low Enantiomeric Excess
Low or inconsistent e.e. is a frequent obstacle in asymmetric synthesis. This guide provides a systematic workflow to diagnose and resolve the underlying issues.
Problem: My enantiomeric excess is low (<85%) and results are not reproducible.
This common scenario often points to fundamental issues with reagents, catalysts, or reaction setup rather than the inherent capability of the catalytic system.
Answer:
A systematic check of your inputs and conditions is the first step. Low enantioselectivity is often caused by factors that either deactivate the chiral catalyst or promote a non-selective background reaction.
-
Possible Cause 1: Compromised Catalyst or Ligand The chiral ligand and the metal precursor are the heart of the asymmetric transformation. Their purity and structural integrity are paramount.
-
Troubleshooting Steps:
-
Verify Purity: Has the ligand or catalyst been exposed to air or moisture for extended periods? Many phosphine-based ligands are susceptible to oxidation. Consider re-purifying the ligand by recrystallization or chromatography.
-
Use a Fresh Batch: If possible, use a fresh, unopened bottle of the ligand and metal precursor to rule out batch degradation.
-
Perform a Control Reaction: Run the reaction on a well-behaved, standard substrate (e.g., acetophenone) for which the expected e.e. is well-documented with your catalyst system.[2] This will confirm if the catalyst itself is active and selective.
-
-
-
Possible Cause 2: Impure Starting Material The prochiral ketone, 2-amino-1-(5-methylfuran-2-yl)ethan-1-one, can contain impurities that act as catalyst poisons.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze your starting ketone by NMR, LC-MS, and elemental analysis to ensure it is free of contaminants from its synthesis (e.g., residual halides, coupling reagents).
-
Re-purification: Purify the ketone by recrystallization or column chromatography. Even trace impurities can have a significant negative impact on catalyst performance.
-
-
-
Possible Cause 3: Inadequate Reaction Conditions Asymmetric reactions are highly sensitive to their environment.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate many organometallic catalysts.
-
Solvent Quality: Use anhydrous, degassed solvents. Water can interfere with the catalyst and promote achiral reduction pathways. Isopropanol, a common hydrogen source in ATH, must be of high purity.
-
Temperature Control: Is the reaction temperature precisely controlled? Fluctuations can affect the energy difference between the diastereomeric transition states, leading to lower e.e. Calibrate your thermostat and ensure uniform heating or cooling.
-
-
Problem: My chemical yield is high, but the enantioselectivity is consistently poor.
This outcome suggests that while a reduction is occurring efficiently, the chiral catalyst is not effectively controlling the stereochemical outcome.
Answer:
This often indicates a mismatch between the substrate and the catalyst or a competing non-selective reaction pathway.
-
Possible Cause 1: Dominant Background Reaction An achiral, uncatalyzed reduction or a reduction catalyzed by an achiral metal species may be occurring faster than the desired asymmetric pathway.
-
Troubleshooting Steps:
-
Run a Control: Set up the reaction with the metal precursor but without the chiral ligand. If you still observe a significant conversion to the alcohol product, you have a high background reaction.
-
Lower the Temperature: Reducing the reaction temperature will slow down all reactions, but it will disproportionately slow the lower-activation-energy, non-selective pathway, allowing the chiral catalyst to exert more control.
-
Adjust Catalyst Loading: In some systems, high catalyst loading can lead to the formation of less selective aggregates.[12] Try reducing the catalyst loading to see if e.e. improves.
-
-
-
Possible Cause 2: Sub-Optimal Catalyst/Ligand System The electronic and steric properties of the furan ring in your substrate may not be a good match for the chosen chiral ligand.
-
Troubleshooting Steps:
-
Literature Search: Search for precedents using catalysts for the reduction of ketones bearing furan or other five-membered heterocyclic rings.
-
Screen Different Ligands: The solution may require screening a panel of different chiral ligands. A ligand that is effective for a simple phenyl ketone may not be optimal for a heteroaromatic one. The rigidity of the ligand backbone is often crucial for high enantioselectivity.[13]
-
-
| Catalyst/Ligand Family | Typical Metal | Key Features & Considerations |
| TsDPEN-type Ligands | Ru, Rh | Gold standard for ATH of many aromatic ketones. The amine and sulfonyl groups are key for hydrogen bonding interactions.[2] |
| Chiral Amino Alcohols | Ru, B | Can be highly effective. The rigidity of the ligand structure, such as in (1S,2R)-1-amino-2-indanol, is often critical for inducing high e.e.[13] |
| BINAP & Analogs | Ru, Rh | Excellent for asymmetric hydrogenation. The atropisomeric chirality creates a well-defined chiral pocket.[3] |
| Biocatalysts (Enzymes) | N/A | Offer unparalleled selectivity (>99% e.e.) and operate in aqueous media under mild conditions.[1][5] |
Problem: I suspect the product is racemizing during work-up or purification.
Achieving high e.e. in the reaction is futile if the product loses its stereochemical integrity before it is isolated.
Answer:
Chiral amino alcohols can be susceptible to racemization, especially under harsh pH or thermal conditions. The work-up and purification steps must be designed to be as mild as possible.
-
Possible Cause 1: Harsh pH during Work-up Exposure to strong acid or base can potentially lead to racemization, although many 1,2-amino alcohols are relatively robust.
-
Troubleshooting Steps:
-
Use Mild Reagents: During aqueous work-up, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) instead of concentrated HCl or NaOH.
-
Minimize Contact Time: Perform extractions and washes quickly and at reduced temperatures (e.g., in an ice bath).
-
Analyze Crude vs. Purified Product: Use chiral HPLC to measure the e.e. of a small, unpurified sample directly from the reaction mixture (after removing the catalyst). Compare this to the e.e. of the final, purified product. A significant drop in e.e. confirms that the issue lies in the work-up/purification.
-
-
-
Possible Cause 2: Racemization on Silica Gel Standard silica gel is acidic and can sometimes cause on-column racemization or degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before performing column chromatography, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., flush the column with hexanes containing 1-2% Et₃N).[13]
-
Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica gel like Florisil®.
-
Avoid Chromatography: If possible, try to isolate and purify the product by crystallization, which can often also enhance the enantiomeric excess.
-
-
Visualizing the Troubleshooting Process
A logical workflow can help systematically diagnose issues.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol is a representative procedure for the ATH of 2-amino-1-(5-methylfuran-2-yl)ethan-1-one HCl salt using a Ru-TsDPEN catalyst system.
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under Argon, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.01 equiv).
-
Reaction Setup: Add an anhydrous, degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio, 5 equiv). Stir at room temperature for 20 minutes.
-
Substrate Addition: Add the 2-amino-1-(5-methylfuran-2-yl)ethan-1-one substrate (1.0 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 6-24 hours.[1]
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on deactivated silica gel or by crystallization.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC/SFC analysis.
Protocol 2: Chiral HPLC Method for e.e. Determination
This protocol provides a starting point for developing a chiral HPLC method to determine the e.e. of the final product.
-
System: An HPLC or SFC system with a UV detector.[8]
-
Column: A polysaccharide-based chiral stationary phase column, such as Chiralcel® OD-H or Chiralpak® AD-H (5 µm, 4.6 x 250 mm).[10]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting point is 95:5 (v/v) Hexane:2-Propanol. Small amounts of an additive like diethylamine (0.1%) may be required to improve peak shape for basic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in the mobile phase. Also, prepare a sample of the racemic material to confirm peak identification and calculate resolution.
-
Analysis: Inject the sample. The two enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
References
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- BenchChem. (2025).
-
Shen, B., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications. [Link]
-
Wills, M., et al. (2000). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Sciforum. [Link]
-
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Various Authors. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate. [Link]
-
Gohlke, H., et al. (2023). Continuous, stable processes for the sustainable enzymatic production of chiral amino alcohols integrating downstream processing. Gauss Centre for Supercomputing. [Link]
-
Shi, Y., et al. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature. [Link]
-
Reddy, L. C., et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
-
Enders, D., et al. (Eds.). (2007). Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH. [Link]
- BenchChem. (2025).
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Nájera, C., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]
-
Palmer, M. J. (1998). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]
-
Xu, S., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]
-
Drago, P., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
Removing metal catalyst residues from 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Subject: Purification Protocol for 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol Case ID: FUR-AMINE-001 Support Level: Senior Application Scientist / Process Chemistry Status: Active Guide
Executive Summary & Chemical Context
The Challenge: Purifying 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol presents a classic "Process Chemistry Catch-22." You are dealing with two conflicting functionalities:
-
The Primary Amine: A strong Lewis base that chelates transition metals (Pd, Pt, Ru) tightly, making them difficult to displace.
-
The 5-Methylfuran Ring: An acid-sensitive moiety. While the methyl group provides slight stabilization compared to bare furan, the ring remains susceptible to acid-catalyzed ring opening (forming reactive dicarbonyls) and subsequent polymerization (black tar formation) if exposed to strong mineral acids (HCl/H₂SO₄).
The Solution:
Standard liquid-liquid acid extractions are contraindicated due to the furan ring. You must rely on Solid-Supported Scavengers (Functionalized Silica) that operate under neutral conditions but possess a metal affinity (
Decision Matrix: Selecting the Right Scavenger
Do not guess. Use this logic flow to select the correct scavenger phase. The primary amine in your molecule will compete with the scavenger, so "generic" scavengers often fail.
Workflow Visualization
Figure 1: Decision tree for scavenger selection prioritizing furan stability and amine competition.
Recommended Protocol (Standard Operating Procedure)
This protocol uses SiliaMetS® Thiourea or QuadraSil™ TU . Thiourea is chosen because it is a "soft" ligand that binds soft metals (Pd, Pt) much more strongly than the "hard" primary amine in your product, effectively winning the "tug-of-war" for the metal.
Materials Required
-
Crude Product: 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol.
-
Solvent: THF, Methanol, or Ethyl Acetate (Must be fully soluble).
-
Scavenger: Silica-supported Thiourea (Si-Thiourea).[1]
-
Equipment: Overhead stirrer (preferred) or magnetic stir bar.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude product in 10–20 volumes of solvent (e.g., if you have 10g of product, use 100–200mL solvent).
-
Note: Ensure the solution is homogeneous.[2] Scavengers cannot access metal trapped inside undissolved solids.
-
-
Loading Calculation: Add 4 equivalents of scavenger relative to the residual metal content (not the product).
-
If metal content is unknown:[3] Use 10-20% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Add the scavenger resin. Stir at 40°C for 4 hours .
-
Why Heat? While the furan is sensitive, mild heat (40°C) significantly improves the kinetics of metal transfer from the amine to the scavenger without degrading the ring.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45µm membrane filter to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.
-
Analysis: Concentrate a small aliquot and check metal residue (ICP-MS) and product integrity (NMR/HPLC).
Troubleshooting & FAQs
Q1: I used the scavenger, but the metal levels are still >50 ppm. Why?
Diagnosis: This is likely a "Chelation Equilibrium" issue. Your product (a 1,2-amino alcohol) forms a stable 5-membered chelate ring with the metal. Corrective Action:
-
Switch Scavenger: Move to Si-DMT (Dimercaptotriazine) . This is the "sledgehammer" of scavengers. It has a higher affinity for Pd than Thiourea but is more expensive.
-
Increase Temperature: Increase scavenging temperature to 50°C (monitor furan stability).
-
Solvent Switch: If using MeOH, switch to THF. Protic solvents can sometimes stabilize the amine-metal complex, making scavenging harder.
Q2: My product turned pink/grey after filtration.
Diagnosis: You have Colloidal Metal (nanoparticles), not ionic metal. Silica scavengers target ionic species. Corrective Action:
-
Activated Carbon Treatment: Add Charcoal (e.g., Darco KB-G) at 10% w/w. Stir for 1 hour at room temperature. Filter over Celite.
-
Warning: Carbon is non-selective and may reduce yield. Always try silica scavengers first.
Q3: Can I use an HCl wash to remove the metal?
Answer: ABSOLUTELY NOT. Reasoning: The 5-methylfuran ring is electron-rich. In the presence of strong acid (HCl), the ring will undergo protonation, followed by hydrolytic ring opening to form 2,5-dioxoalkanes (diketones). These rapidly polymerize into a black, insoluble tar.
-
Safe Alternative: If you must make a salt, use a weak organic acid like Fumaric Acid or Oxalic Acid in isopropanol to crystallize the salt, which often rejects the metal into the mother liquor.
Comparative Data: Scavenger Performance
The following table illustrates why Thiourea and DMT are preferred over standard amine-based scavengers for your specific molecule.
| Scavenger Type | Functional Group | Affinity for Pd/Pt | Compatibility with Amine Products | Risk to Furan |
| Si-Thiourea | Thiourea | High | Excellent (Outcompetes product) | Low (Neutral pH) |
| Si-DMT | Dimercaptotriazine | Very High | Excellent (Strongest binder) | Low (Neutral pH) |
| Si-Amine | Propyl Amine | Moderate | Poor (Product competes for metal) | Low |
| Si-TAAcOH | Carboxylic Acid | Low (for Pd) | Moderate | Low |
| Liquid HCl | Mineral Acid | High | N/A | Critical Failure (Decomposition) |
Mechanism of Action
Understanding the "Chelation Battlefield" helps explain why time and temperature are critical.
Figure 2: The thermodynamic displacement of metal from the API to the scavenger.
References & Grounding
-
SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Selection Chart. (Industry standard for scavenger selection).
-
Johnson Matthey. QuadraPure™ and QuadraSil™ Metal Scavenger User Guide.[4] (Protocols for Pd removal).
-
Biotage. Metal Scavenging User Guide (Si-TMT). (Comparative data on Thiourea vs. Thiol).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[3] (Foundational text on API purification).
Disclaimer: This guide is intended for R&D use. Always perform a small-scale spike test before committing bulk material.
Sources
Technical Support Center: 5-Methylfuran Derivative Stabilization
Status: Operational | Tier: Level 3 (Senior Application Support)** Topic: Minimizing Oxidation Side-Products & Degradation**
Welcome to the Furan Chemistry Stabilization Hub
Scope: This guide addresses the inherent lability of the electron-rich furan ring in 5-methylfuran derivatives (e.g., 5-methylfurfural, 5-hydroxymethylfurfural [HMF]). The furan ring is prone to oxidative ring opening, polymerization (humin formation), and metabolic bioactivation.
Core Objective: Maximize the yield of target functionalized products (e.g., aldehydes, acids) while suppressing ring-cleavage and polymerization pathways.
Module 1: Synthesis & Reaction Optimization
For synthetic chemists encountering low yields, tars, or over-oxidized impurities.
Q1: My oxidation reaction (e.g., HMF → DFF) is yielding a dark, insoluble tar. What is happening?
Diagnosis: You are witnessing Humin Formation driven by uncontrolled ring degradation. The Mechanism: The furan ring is highly susceptible to acid-catalyzed electrophilic attack. In the presence of water and protons, the ring opens to form reactive intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH) . These intermediates undergo rapid aldol condensation with unreacted furan species to form cross-linked polymers (humins) [1].
Troubleshooting Steps:
-
Check Water Content: Water is a reactant in the ring-opening mechanism.[1][2] Switch to a non-aqueous, aprotic solvent system (e.g., Acetonitrile, DMSO, or Trifluorotoluene) if possible.
-
Monitor pH: Avoid strong mineral acids. If an acidic catalyst is required, use solid acid catalysts (e.g., Amberlyst-15) which can be filtered out to stop the reaction immediately.
-
Temperature Control: Humin formation follows Arrhenius kinetics with a high activation energy. Reduce reaction temperature by 10–20°C and extend reaction time; high heat favors polymerization over selective oxidation.
Q2: I am trying to oxidize the side chain (methyl/hydroxymethyl) but the ring is breaking open (Achmatowicz reaction). How do I stop this?
Diagnosis: Oxidative cleavage via Singlet Oxygen (
Corrective Protocol:
-
Switch Oxidants: Avoid unbuffered peroxide systems. Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical mediator. TEMPO selectively oxidizes primary alcohols to aldehydes via an oxoammonium cation mechanism that sterically cannot attack the furan ring carbons [3].
-
Buffer the System: If using peracids, maintain a specific pH (often slightly basic, pH 8-9) to disfavor the acid-catalyzed rearrangement of the intermediate endoperoxides.
Q3: I want the aldehyde (DFF) but I keep getting the carboxylic acid (FDCA). How do I tune selectivity?
Diagnosis: Over-oxidation due to high oxygen potential or unselective metal catalysts. The Mechanism: Once the aldehyde is formed, it is easily hydrated to a gem-diol in the presence of water, which is then rapidly oxidized to the carboxylic acid.
Solution:
-
Eliminate Water: Use an anhydrous solvent to prevent gem-diol formation.
-
Catalyst Tuning: Use a Ru/C catalyst doped with Potassium (K) .[3] The alkali dopant modifies the electron density of the Ruthenium, facilitating
activation while preventing the deep oxidation of the aldehyde group [4].
Module 2: Storage & Handling (Stability)
For inventory managers and lab technicians observing shelf-life degradation.
Q4: The 5-methylfurfural turned from yellow to brown/black in storage. Is it usable?
Diagnosis: Auto-oxidation. The Mechanism: Furan derivatives react with atmospheric oxygen over time to form peroxides, which initiate radical chain reactions leading to polymerization. The color change indicates the formation of conjugated oligomers.
Recovery & Prevention:
-
Purification: Distillation under reduced pressure (vacuum distillation) is the only way to recover pure material. Do not heat at atmospheric pressure, as this will accelerate decomposition.
-
Stabilization: Add a radical scavenger. BHT (Butylated hydroxytoluene) at 0.1% is standard. For stricter applications, TEMPO is a superior stabilizer for furanics.
Module 3: Biological & Metabolic Stability
For medicinal chemists observing toxicity or high clearance.
Q5: My furan-based drug candidate shows high toxicity in microsomal assays. Why?
Diagnosis: Bioactivation by Cytochrome P450 (CYP450).[4][5] The Mechanism: Enzymes like CYP2E1 and CYP3A4 epoxidize the furan double bond. The resulting furan epoxide is highly unstable and opens to form cis-2-butene-1,4-dial (BDA) . BDA is a potent electrophile that alkylates proteins and DNA, causing cytotoxicity [5, 6].
Mitigation Strategy:
-
Block the Metabolic Handle: Substitute the C2 or C5 positions with electron-withdrawing groups or bulky substituents (e.g., tert-butyl) to sterically hinder P450 approach.
-
Deuteration: Deuterate the furan ring protons to exploit the Kinetic Isotope Effect (KIE), slowing down the initial oxidation step.
Visualizing the Oxidation Landscape
The following diagram illustrates the competing pathways between desirable functionalization and catastrophic ring degradation.
Figure 1: Oxidation pathways. Green nodes represent target functionalization. Red/Black nodes represent degradation and toxicity pathways.
Standard Operating Procedures (SOPs)
Protocol A: Selective Oxidation of HMF to DFF (Aldehyde Retention)
Designed to prevent over-oxidation to FDCA and ring opening.
| Parameter | Specification | Rationale |
| Catalyst | Ru/C doped with Potassium (K) | K-doping prevents deep oxidation of the aldehyde [4]. |
| Solvent | Trifluorotoluene (TFT) or Toluene | Hydrophobic nature prevents hydration of aldehyde to gem-diol. |
| Oxidant | Molecular Oxygen ( | 1 atm (balloon) to 6 bar. Avoids harsh peroxides. |
| Temp | 110°C - 120°C | Sufficient for activation but below rapid polymerization threshold. |
| Time | 2 - 4 Hours | Monitor by HPLC; stop immediately upon conversion plateau. |
Protocol B: Long-Term Storage of 5-Methylfuran Derivatives
Designed to prevent auto-oxidation and "browning".
-
Container: Amber glass vial with a Teflon-lined cap (prevents light activation of impurities).
-
Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).
-
Additive: If product purity allows, add 0.1% w/w BHT (Butylated hydroxytoluene).
-
Temperature: Store at 2°C to 8°C .
-
Warning: Do not freeze if the compound is a liquid that expands significantly; however, freezing is generally preferred for solid derivatives to halt kinetics.
-
References
- Horvat, J. et al. "Mechanism of levulinic acid formation." Journal of Power Sources, 1985. (Foundational work on furan ring opening mechanisms).
-
Gao, Y. et al. "Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals." The Journal of Physical Chemistry A, 2017. Link
- Stahl, S. S. et al. "Aerobic Oxidation of Primary Alcohols." Nature, 2013.
-
Mishra, D. K. et al. "Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts." ChemSusChem, 2018. Link
-
Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013. Link
-
Kellert, M. et al. "Metabolic Activation of 2-Methylfuran to Acetylacrolein." Chemical Research in Toxicology, 2024.[6] Link
Sources
- 1. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
[1][2][3]
Executive Summary & Core Stability Logic
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—typically discoloration (browning) or loss of potency—in your 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol samples.[1][2][3]
This molecule presents a unique "dual-threat" stability profile due to the coexistence of a 5-methylfuran moiety and a primary 1,2-aminoalcohol .[1][2][3]
The Mechanism of Failure
The 5-methyl group acts as an electron-donating group (EDG), activating the furan ring.[1] While this makes the molecule a versatile nucleophile in synthesis, it significantly lowers the oxidation potential, making the ring highly susceptible to:
-
Oxidative Ring Opening: Reaction with singlet oxygen (
) or radical species to form unstable endoperoxides, eventually rearranging into 1,4-dicarbonyls (e.g., acetyl-acrolein derivatives).[1][2][3] -
Acid-Catalyzed Hydrolysis: Even trace acidity (protons) can protonate the furan ring, leading to ring opening and rapid polymerization (tar formation).[1][2][3]
-
Maillard-Type Polymerization: The primary amine is nucleophilic.[1][3] If the furan ring opens to form a ketone/aldehyde, the amine on a neighboring molecule will condense with it, leading to rapid, autocatalytic browning (polymerization).
Visualization: Degradation Pathways
The following diagram illustrates the critical failure points you must control.
Caption: Figure 1. The "Death Spiral" of furan-aminoalcohols.[3] Acid or oxidation opens the ring; the molecule's own amine then reacts with the debris to form polymers.
Solvent Selection & Formulation Guide
Critical Warning: Do not use Chloroform (
Recommended Solvent Systems
| Solvent | Suitability | Notes & Stabilization Strategy |
| DMSO (Anhydrous) | Excellent | Best for stock solutions.[1][2][3] High polarity stabilizes the zwitterionic character. Store frozen. |
| Methanol / Ethanol | Good | Good solubility.[1][2][3] Risk:[1][2][3][4][5] Protice solvents can facilitate proton transfer if solution becomes acidic.[3] Use high-grade (HPLC) only. |
| Water | Poor (Long-term) | pH dependent.[1][2][3] At neutral pH, oxidation is slow. At pH < 6, hydrolysis is rapid. At pH > 9, amine oxidation accelerates. |
| Chloroform / DCM | DANGER | Avoid. If strictly necessary for workup, pre-wash solvent with basic alumina or |
| Acetonitrile | Moderate | Good for LC-MS.[1][2][3] Poor solubility for high-concentration stocks.[1][2][3] |
Storage & Handling Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Use this protocol for biological assays or long-term storage.[1][2][3]
-
Weighing: Weigh the solid under an inert atmosphere (Nitrogen glovebox or Argon cone) if possible.[3] If not, work quickly to minimize moisture uptake.
-
Solvent Prep: Sparging anhydrous DMSO with Argon gas for 15 minutes to remove dissolved oxygen is highly recommended.[3]
-
Dissolution: Dissolve the solid in the sparged DMSO.
-
Aliquot: Immediately divide into single-use aliquots (e.g., 20-50
) in amber glass vials or opaque PCR tubes. -
Storage: Flash freeze in liquid nitrogen (optional but ideal) and store at -80°C .
Protocol B: QC Check for Degradation
Before using a valuable sample, run this quick check.
-
Visual Inspection:
-
NMR Diagnostic (Solvent: DMSO-
):-
Check the Furan Protons : Look for doublets around
6.0 - 6.4 ppm.[1][2][3] -
Check for New Carbonyls : Appearance of aldehyde peaks (
9.5 - 10.0 ppm) indicates ring opening.[1][2][3] -
Check for Methyl Shift : The 5-methyl singlet should be distinct (
~2.2 ppm).[1][2][3] Broadening indicates polymerization.
-
Troubleshooting & FAQs
Q1: My solution turned brown overnight at room temperature. Can I save it?
A: No. The brown color comes from conjugated polymers (furan resins).[3] These are irreversible. You can attempt to recover the remaining starting material via silica chromatography (neutralized with 1% Triethylamine), but the brown material cannot be reverted. Prevention:[1][2][3] Never store this molecule in solution at room temperature for >4 hours.[3]
Q2: Why did my sample decompose in CDCl3 during NMR acquisition?
A: As mentioned in the Solvent Guide,
Q3: Can I use this molecule in acidic media (e.g., reductive amination with acetic acid)?
A: Proceed with extreme caution. While reductive amination requires acid catalysis, the furan ring is the weak link.
Strategy: Use a weaker acid (like Titanium(IV) isopropoxide) as a Lewis acid promoter instead of Brønsted acids (Acetic/HCl).[1][2][3] If using acetic acid, keep the temperature low (0°C) and add the reducing agent (
Q4: I see a precipitate forming in my aqueous buffer.
A: This is likely the free base precipitating out.
Explanation: The amine is basic. If your buffer pH is near the pKa of the amine (estimated ~9.0), the molecule is neutral and less soluble.
Fix: Lower the pH slightly (to pH 7.0-7.4) to protonate the amine (
References
-
Acid-Catalyzed Ring Opening of Furan: Liang, X., et al. (2017).[1][2][3] Mechanism and Energetics of Furan Decomposition via the Opening of the Five-Membered Ring Structure in Dilute Acid Solution.[9][6][7] Energy & Fuels. [1][2][3]
-
Oxidation of Furan Derivatives: Niu, J., et al. (2020).[3][10][11] Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System.[11] ACS Omega.[3] [1][2][3]
-
Amino Alcohol Stabilization: Gekko, K., et al. (1981).[3] Mechanism of Polyol-induced Protein Stabilization: Solubility of Amino Acids and Diglycine in Aqueous Polyol Solutions.[1][3][12][13] Journal of Biochemistry.
-
General Furan Stability Data: Sigma-Aldrich Product Sheet: 2-Amino-1-(furan-2-yl)ethan-1-ol (Analogous Structure).[1][2][3] [1][2][3]
Sources
- 1. CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol [cymitquimica.com]
- 2. Amino Alcohols | Fisher Scientific [fishersci.com]
- 3. PubChemLite - 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents for the reduction of 5-methylfuran cyanohydrins
Welcome to the technical support center for the reduction of 5-methylfuran cyanohydrins. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the selection of alternative reagents, troubleshooting common experimental hurdles, and understanding the underlying chemical principles. Our goal is to empower you with the expertise to not only execute these reactions successfully but also to innovate within your own synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of 5-methylfuran cyanohydrins challenging?
The primary challenge lies in achieving chemoselectivity. The 5-methylfuran ring is sensitive to certain reducing agents and acidic or basic conditions, which can lead to ring opening or polymerization. Furthermore, the cyanohydrin moiety itself presents two reducible functional groups: the nitrile (-CN) and the hydroxyl (-OH) group, which can influence reagent choice and reaction conditions. The goal is typically the selective reduction of the nitrile to a primary amine to form β-amino alcohols, valuable intermediates in pharmaceuticals.[1][2][3]
Q2: What are the most common reagents for reducing the nitrile group of a cyanohydrin?
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of nitriles to primary amines.[1][4][5] However, its high reactivity can sometimes lead to side reactions with the furan ring. Alternative, milder, or more selective reagents are often sought to improve yields and purity.
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?
Sodium borohydride is generally not effective for the reduction of nitriles to amines under standard conditions.[4][6] It is a milder reducing agent primarily used for aldehydes and ketones.[7] However, its reactivity can be enhanced by using additives or in specific solvent systems, though this is less common for nitrile reductions.
Q4: What is the role of Diisobutylaluminum Hydride (DIBAL-H) in the reduction of cyanohydrins?
DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to imines, which upon aqueous workup, yield aldehydes.[8][9][10][11] If the desired product is the amino alcohol, DIBAL-H is not the reagent of choice as it will not typically lead to the primary amine.[12] Its primary utility in this context would be the synthesis of α-hydroxy aldehydes from cyanohydrins.
Q5: Are there catalytic methods available for this reduction?
Yes, catalytic hydrogenation is a viable and often preferred method due to its cleaner reaction profiles and easier work-up. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium-based catalysts can be employed.[6][13] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to ensure the selective reduction of the nitrile without affecting the furan ring.[14][15]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Amino Alcohol
| Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Increase Temperature: Gradually increase the reaction temperature. Some reductions are slow at room temperature. However, be cautious as higher temperatures can promote side reactions with the furan moiety. 3. Increase Reagent Stoichiometry: For stoichiometric reductions (e.g., LiAlH₄), ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. |
| Degradation of Starting Material or Product | 1. Lower Reaction Temperature: The furan ring can be sensitive to heat. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) may prevent degradation. 2. Use a Milder Reducing Agent: If LiAlH₄ is causing decomposition, consider switching to a milder reagent like sodium borohydride in the presence of a catalyst or catalytic hydrogenation.[6] 3. Control pH: The furan ring is unstable in strongly acidic or basic conditions. Ensure the workup procedure is performed carefully to maintain a near-neutral pH. |
| Side Reactions | 1. Inverse Addition: For highly reactive reagents like LiAlH₄, use an inverse addition method where the reagent is added slowly to the substrate solution. This keeps the concentration of the reducing agent low at all times, minimizing side reactions.[16] 2. Protect the Hydroxyl Group: The hydroxyl group of the cyanohydrin can be protected (e.g., as a silyl ether) to prevent it from reacting with the reducing agent, which can sometimes lead to complex mixtures. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps & Rationale |
| Reduction of the Furan Ring | 1. Choose a Chemoselective Catalyst: For catalytic hydrogenation, select a catalyst known for its selectivity towards nitrile reduction in the presence of aromatic rings. Rhodium-based catalysts can sometimes be more selective than Palladium.[17] 2. Optimize Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity by reducing the rate of furan ring hydrogenation. |
| Formation of Aldehyde instead of Amine | 1. Avoid DIBAL-H: If the primary amine is the target, do not use DIBAL-H as it will lead to the aldehyde upon hydrolysis.[9][10][12] 2. Ensure Complete Reduction: With reagents like LiAlH₄, ensure the reaction goes to completion to form the amine. Incomplete reduction might yield intermediate imine species that hydrolyze to aldehydes. |
| Formation of Secondary or Tertiary Amines | 1. Use a High Concentration of Ammonia in Reductive Amination: When performing catalytic reductive amination, a high concentration of ammonia can help suppress the formation of secondary and tertiary amines by favoring the reaction of the intermediate imine with ammonia over the product amine.[18] |
Experimental Protocols & Methodologies
Protocol 1: Reduction of 5-Methylfuran Cyanohydrin using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the standard procedure for the reduction of a cyanohydrin to the corresponding β-amino alcohol using a powerful reducing agent.
Materials:
-
5-methylfuran cyanohydrin
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the 5-methylfuran cyanohydrin in anhydrous THF and add it to the dropping funnel. Add the cyanohydrin solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process. Then, add 1 M NaOH solution, followed by more water until a granular precipitate is formed.
-
Work-up: Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol. The product can be further purified by column chromatography or distillation.
Protocol 2: Catalytic Hydrogenation of 5-Methylfuran Cyanohydrin
This protocol provides a method for the selective reduction of the nitrile group using catalytic hydrogenation, which is often a cleaner and safer alternative to metal hydrides.
Materials:
-
5-methylfuran cyanohydrin
-
Raney Nickel (or 5% Pd/C)
-
Methanol or Ethanol
-
Ammonia (optional, as a solution in the alcohol)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the 5-methylfuran cyanohydrin and the solvent (methanol or ethanol). If desired, the solvent can be saturated with ammonia to suppress the formation of secondary amines.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the vessel.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-60 °C) and agitate (shake or stir) vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases or the reaction is deemed complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography or distillation.
Data Summary
| Reagent | Target Product | Key Advantages | Key Disadvantages | Typical Conditions |
| LiAlH₄ | Primary Amine | High reactivity, effective for nitriles.[4] | Low chemoselectivity, can reduce other functional groups, hazardous workup. | Anhydrous THF or Et₂O, 0 °C to RT.[16] |
| DIBAL-H | Aldehyde | Excellent for partial reduction of nitriles to aldehydes.[8][9] | Does not produce the desired primary amine. | Low temperature (-78 °C), 1 equivalent of reagent.[11] |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary Amine | High selectivity, cleaner reaction, scalable.[6] | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | H₂, 50-100 psi, 40-60 °C, alcoholic solvent. |
| Sodium Borohydride (with additives) | Primary Amine | Milder and safer than LiAlH₄. | Generally unreactive towards nitriles without additives or special conditions.[6] | Requires activating agents (e.g., CoCl₂) or specific solvent systems. |
Visualizing the Chemistry
Reaction Pathway for Nitrile Reduction
Caption: Selection of reducing agent dictates the final product.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]
-
Bobal, P., & Bobalova, J. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(2), 2212-2221. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.8: Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. [Link]
-
Bobal, P., & Bobalova, J. (2013). Chemoselective reduction of conjugated double bonds with nitrile groups... ResearchGate. [Link]
-
Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. PubMed. [Link]
-
Bobal, P., & Bobalova, J. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. ResearchGate. [Link]
-
Liu, H., et al. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Scientific Reports, 9(1), 17649. [Link]
-
Wang, F., et al. (2018). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Green Chemistry, 20(19), 4498-4502. [Link]
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Brown, H. C., & Krishnamurthy, S. (1973). Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. The Journal of Organic Chemistry, 38(1), 182-184. [Link]
-
Schmid, C. R., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5894-5910. [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Google Patents. (n.d.). CN104759215A - Preparation process for lithium aluminum hydride-tetrahydrofuran solution.
-
Liu, Y., et al. (2025, June 22). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. [Link]
-
Li, C., et al. (2018). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 20(11), 2536-2540. [Link]
-
OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. [Link]
-
RDKit. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
Li, H., et al. (2025). Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols. PubMed. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
The Organic Chemistry Tutor. (2021, February 3). 6: Formation and reactions of cyanohydrins [Video]. YouTube. [Link]
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-
RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. [Link]
-
Lima, S., et al. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Catalysts, 11(12), 1463. [Link]
-
Wojcik, B. (1948). Catalytic Hydrogenation of Furan Compounds. Industrial & Engineering Chemistry, 40(2), 210-216. [Link]
-
DiVA. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. [Link]
-
Mori, Y., et al. (2018). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 23(10), 2634. [Link]
-
Beier, P. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 35. [Link]
-
Chemistry LibreTexts. (2024, November 19). 5.7: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
ResearchGate. (n.d.). Reduction of amino acid 3f to amino alcohol 5f. [Link]
-
Journal of Applicable Chemistry. (2013). Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. [Link]
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- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
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- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
Executive Summary & Application Scope
This guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (hereafter referred to as 5-MF-AE ). As a furan-based bioisostere of octopamine and other
This document compares 5-MF-AE against two critical structural alternatives:
-
Octopamine: The phenyl-analog standard.
-
2-Amino-1-(furan-2-yl)ethanol (Desmethyl-analog): To demonstrate the diagnostic utility of the 5-methyl substituent.
Key Finding: While standard
Structural Basis of Fragmentation
Understanding the fragmentation requires dissecting the molecule into its reactive moieties: the electron-rich 5-methylfuran core and the labile 2-aminoethanol side chain .
| Feature | Chemical Structure | MS Significance |
| Core | 5-Methylfuran | High electron density directs charge retention; diagnostic fragments at m/z 81 and m/z 53. |
| Linker | Site of facile dehydration ([M-18] | |
| Terminus | Primary Amine | Drives |
Mechanistic Fragmentation Analysis
The fragmentation of 5-MF-AE (MW 141.17) under Electron Ionization (EI) and Collision-Induced Dissociation (CID) follows three primary pathways.
Pathway A: -Cleavage (Dominant)
The radical cation is destabilized at the C1-C2 bond of the ethyl chain.
-
Mechanism: Homolytic cleavage driven by the nitrogen lone pair.
-
Product 1 (Amine retention): Formation of the methylene-iminium ion (
) at m/z 30 . This is the classic "aliphatic amine" base peak in EI. -
Product 2 (Core retention): Formation of the
-hydroxy-5-methylfurfuryl cation at m/z 111 .-
Note: Unlike phenyl analogs, the furan oxygen lone pair can stabilize this cation via resonance, making m/z 111 a significant peak in ESI-MS/MS.
-
Pathway B: Dehydration
Loss of water from the secondary alcohol.
-
Precursor: [M+H]
(m/z 142).[1] -
Product: [M+H-H
O] at m/z 124 .[1] -
Mechanism: Protonation of the hydroxyl group followed by elimination, creating a conjugated vinyl-furan system.
Pathway C: Furan Ring Disassembly
High-energy fragmentation characteristic of the heterocyclic core.
-
Precursor: m/z 111 or m/z 124.
-
Product: Loss of CO (-28 Da) or formation of the methyl-cyclopropenyl cation (m/z 53 ).
Visualization of Signaling Pathways (Graphviz)
The following diagram illustrates the competitive fragmentation kinetics, highlighting the divergence between the diagnostic core fragments and the generic amine fragments.
Caption: Competitive fragmentation pathways of 5-MF-AE. The m/z 111 ion is the specific diagnostic marker for the 5-methylfuran core.
Comparative Performance Guide
This section evaluates 5-MF-AE against its primary structural analogs to guide method development.
Comparison 1: 5-MF-AE vs. Octopamine (Phenyl Analog)
Context: Octopamine is the direct benzene analog. Differentiating them is critical in metabolic studies.
| Parameter | 5-MF-AE (Target) | Octopamine (Alternative) | Operational Implication |
| Precursor (M+H) | m/z 142 | m/z 154 | Distinct masses allow easy separation in MS1. |
| Major Fragment | m/z 111 (Furan-CHOH) | m/z 136 (Loss of H2O) | Octopamine favors water loss; 5-MF-AE favors |
| Base Peak (EI) | m/z 30 | m/z 30 | Warning: Both share the m/z 30 amine fragment. Low-mass cutoff is required to distinguish them in EI. |
| Selectivity | High (Unique m/z 111) | Moderate | The m/z 111 fragment is rare in biological matrices compared to phenolic fragments. |
Comparison 2: 5-MF-AE vs. Desmethyl Analog (2-Amino-1-(furan-2-yl)ethanol)
Context: Distinguishing the methylated metabolite from the parent furan.
| Parameter | 5-MF-AE (Target) | Desmethyl Analog | Operational Implication |
| Precursor (M+H) | m/z 142 | m/z 128 | +14 Da shift (Methyl group). |
| Core Fragment | m/z 81 (Methylfuran) | m/z 67 (Furan) | The +14 Da shift is conserved in the ring fragments, confirming the methyl is on the ring, not the chain. |
| Fragmentation Energy | Lower | Higher | The methyl group stabilizes the furan cation, making 5-MF-AE fragment at lower collision energies (CE). |
Experimental Protocols
Protocol A: Sample Preparation (Biological Matrix)
Rationale: Beta-amino alcohols are polar and difficult to retain. This protocol uses a specialized extraction to maximize recovery.
-
Aliquot: Transfer 100 µL of plasma/cell media to a 1.5 mL Eppendorf tube.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why? Acidification stabilizes the amine (prevents volatility) and precipitates proteins.
-
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass vial.
-
Derivatization (Optional for GC-MS): Evaporate to dryness. Reconstitute in 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 min.
-
Result: Forms the di-TMS derivative (MW 285), improving peak shape and volatility.
-
Protocol B: LC-MS/MS Parameters
Rationale: Optimized for the detection of the diagnostic m/z 111 ion.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why? C18 columns fail to retain small polar amino alcohols.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
MRM Transitions:
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding -cleavage mechanisms in amino alcohols).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethanol, 2-[(1-methylethyl)amino]- (Analogous fragmentation data). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2023). 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Compound Summary. Retrieved from [Link]
-
Villanueva, F., et al. (2009). Atmospheric degradation of 3-methylfuran: Kinetic and products study. ResearchGate. (Provides data on methylfuran ring fragmentation). Retrieved from [Link]
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- 1. PubChemLite - 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
A Senior Application Scientist's Guide to Confirming Absolute Configuration of Amino-Furan Alcohols: X-ray Crystallography vs. Chiroptical Methods
Introduction
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as amino-furan alcohols, a structural motif of interest in medicinal chemistry, distinguishing between enantiomers is paramount. One enantiomer may be a potent therapeutic, while its mirror image could be inactive or, worse, toxic. Therefore, the unambiguous determination of absolute configuration (AC) is a cornerstone of chemical and pharmaceutical research.
This guide provides an in-depth comparison of the definitive method for AC determination, single-crystal X-ray diffraction (XRD), with its primary solution-phase alternative, Vibrational Circular Dichroism (VCD). As researchers and drug development professionals, understanding the principles, practical workflows, and relative merits of these techniques is essential for making informed analytical decisions. We will explore the causality behind experimental choices, present actionable protocols, and provide the data necessary to objectively evaluate these powerful techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD stands as the most powerful and reliable method for unambiguously determining the absolute configuration of a chiral molecule.[1] It provides a direct visualization of the molecule's atomic arrangement in three-dimensional space, offering what is essentially a photograph of the molecule.
The Physical Principle: Anomalous Dispersion
Under normal conditions, the diffraction pattern of a crystal and its mirror image are identical, a principle known as Friedel's Law.[2] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.[3] During this event, the atom's scattering factor acquires a complex component, causing a phase shift in the scattered X-rays.[2][4]
This phase shift breaks Friedel's Law, leading to measurable intensity differences between reflections that are related by inversion, such as (h,k,l) and (-h,-k,-l).[2] These intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule. By analyzing these differences, we can determine which of the two possible enantiomers is present in the crystal.
For organic molecules composed primarily of carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effect is weak. However, modern diffractometers and detectors are sensitive enough that the signal from oxygen can be sufficient for AC determination, especially when using copper (Cu) Kα radiation (λ ≈ 1.54 Å), which enhances the effect for lighter elements compared to molybdenum (Mo) radiation.[5][6] The presence of heavier atoms (e.g., sulfur, chlorine, or a metal) significantly strengthens the anomalous signal, making the determination more robust.[6]
The Decisive Metric: The Flack Parameter
The confidence in an absolute structure determined by XRD is quantified by the Flack parameter, x.[7] This parameter is refined during the data analysis and models the crystal as a racemic twin, where x represents the molar fraction of the inverted enantiomer.[8]
The interpretation is straightforward:
-
x ≈ 0: The determined absolute configuration is correct.
-
x ≈ 1: The inverted absolute configuration is correct. The atomic coordinates should be inverted.
-
x ≈ 0.5: The crystal is racemic, or there is another twinning issue.
A reliable determination is characterized by a Flack parameter value close to 0 (or 1) with a small standard uncertainty (s.u.), typically less than 0.08 for an enantiopure compound.[8]
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a confirmed absolute configuration involves several critical steps. Each choice in this workflow is dictated by the physicochemical properties of the molecule and the fundamental principles of crystallography.
Step-by-Step Experimental Protocol
1. Crystal Growth (The Art and Science): This is often the most challenging step. High-quality, single crystals free of defects are required.[9]
-
Causality: The goal is to create a supersaturated solution from which the solute (your amino-furan alcohol) slowly precipitates in an ordered, crystalline lattice. The slower the process, the larger and more well-ordered the crystals tend to be.
-
Methodology - Slow Evaporation:
-
Select a suitable solvent or solvent system where the compound has moderate solubility. For amino alcohols, polar protic solvents (ethanol, isopropanol) or mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) are good starting points.
-
Dissolve the compound in a minimal amount of the chosen solvent in a small vial.
-
Cover the vial with a cap, pierced with a needle or with Parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Alternative Method - Vapor Diffusion: Place the concentrated solution of your compound in a small open vial, and then place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is poorly soluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.
2. Crystal Selection and Mounting:
-
Causality: A single, well-defined crystal is needed to produce a clean diffraction pattern. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions) to interact optimally with the X-ray beam without causing excessive absorption.[5]
-
Methodology:
-
Under a microscope, select a crystal with sharp edges and smooth faces.
-
Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a small amount of paratone or mineral oil.
-
Mount the loop onto a goniometer head and place it on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
3. Data Collection:
-
Causality: The choice of X-ray wavelength is critical for maximizing the anomalous signal from the light atoms (N, O) in an amino-furan alcohol.
-
Methodology:
-
Source Selection: Use a diffractometer equipped with a Copper (Cu) Kα X-ray source (λ = 1.5418 Å).[5] This wavelength is closer to the absorption edges of N and O than Molybdenum (Mo) Kα radiation, producing a stronger anomalous signal.
-
Data Strategy: Collect a highly redundant dataset. This means measuring the same reflections multiple times at different crystal orientations. High redundancy is crucial for accurately measuring the small Bijvoet differences.
-
Run a complete dataset, typically collecting frames over a range of 180° or more.
-
4. Structure Solution and Refinement:
-
Causality: Raw diffraction intensities must be processed and converted into a 3D electron density map, from which an atomic model is built and refined against the experimental data.
-
Methodology:
-
Data Processing: Integrate the raw diffraction spots and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial atomic model.[9]
-
Refinement: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[10]
-
Absolute Configuration Refinement: In the final stages, introduce the Flack parameter into the refinement. The software will calculate the value of x and its standard uncertainty based on the Bijvoet pairs in the dataset. A final value of x close to 0 with a small s.u. provides a high-confidence assignment of the absolute configuration.[7]
-
Case Study: Data for a Representative Amino-Furan Derivative
While specific public data for a simple amino-furan alcohol is scarce, we can use the reported structure of N-acetyl-furanomycin, a closely related amino-substituted dihydrofuran derivative, as an illustrative example.[11]
| Parameter | Representative Value/Observation | Rationale & Significance |
| Chemical Formula | C₉H₁₃NO₄ | Light-atom structure (C, H, N, O). |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric (chiral) space group, a prerequisite for AC determination. |
| Radiation Source | Cu Kα (λ = 1.5418 Å) | Crucial Choice: Maximizes the anomalous scattering from oxygen and nitrogen atoms.[2] |
| Temperature | 100 K (Cryo-cooled) | Reduces atomic vibrations, leading to higher resolution and more precise data. |
| Data Redundancy | > 4 | High redundancy improves the signal-to-noise for weak Bijvoet differences. |
| Final R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental data. |
| Flack Parameter (x) | 0.05 (s.u. 0.07) | Value is very close to 0 with a small s.u., giving high confidence in the assigned (αS, 5S, 2R) configuration.[8] |
Table 1: Representative crystallographic data and the rationale behind key experimental choices, modeled after a real amino-furan derivative structure.
A Powerful Alternative: Vibrational Circular Dichroism (VCD)
While XRD is definitive, its absolute requirement for a high-quality single crystal can be a significant bottleneck, especially in early drug discovery where compounds may be oils or amorphous solids.[12] VCD emerges as a powerful alternative that determines the absolute configuration of chiral molecules in solution.[13]
The Physical Principle: Differential Absorption of Polarized Light
VCD is the vibrational (infrared) analogue of electronic circular dichroism (ECD). It measures the tiny difference in absorbance between left and right circularly polarized infrared light by a chiral molecule.[14] While enantiomers have identical standard IR spectra, their VCD spectra are mirror images of each other—equal in magnitude but opposite in sign.[15]
The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[12] If the experimental spectrum matches the sign and relative intensity pattern of the calculated spectrum for the (R)-enantiomer, then the compound is assigned the R-configuration.
Objective Comparison: XRD vs. VCD
| Feature | Single-Crystal X-ray Diffraction (XRD) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a crystal lattice.[3] | Differential absorption of circularly polarized IR light in solution.[14] |
| Sample Phase | Solid (Single Crystal) . This is the main limitation.[12] | Solution or Neat Liquid/Oil . Major advantage.[13] |
| Sample Purity | High chemical and enantiomeric purity required for the selected crystal. | Can tolerate some achiral impurities. Signal scales with enantiomeric excess.[16] |
| Confidence | Unambiguous & Definitive . Considered the "gold standard". The Flack parameter provides a direct statistical measure of confidence.[7][12] | High Confidence , but indirect. Relies on the accuracy of the quantum mechanical calculation.[12] |
| Throughput | Lower. Crystal growth can take days to weeks. Data collection/analysis takes hours to days. | Higher . Sample preparation is simple dissolution. Data collection takes 1-12 hours.[17] |
| Information | Provides full 3D structure, bond lengths, angles, and intermolecular interactions. | Provides AC and information about the dominant conformation(s) in solution.[16] |
| Limitations | Crystal Growth . The primary bottleneck. Not all compounds form suitable crystals. | Computational Cost . Requires significant computational resources and expertise for DFT calculations. Conformationally flexible molecules can be challenging.[12] |
| Best For... | Final, definitive confirmation for regulatory filings, publications, and when a 3D structure is essential. | Early-stage discovery, screening, analysis of non-crystalline materials, and when solution-state conformation is of interest.[17] |
Table 2: Objective comparison of XRD and VCD for absolute configuration determination.
Conclusion and Senior Scientist's Recommendation
Both single-crystal X-ray diffraction and Vibrational Circular Dichroism are indispensable tools for the modern chemist. The choice between them is dictated not by which is "better," but by the specific scientific question and the stage of the research.
X-ray crystallography is, and remains, the unequivocal gold standard for absolute configuration determination. When a single crystal of an amino-furan alcohol can be grown, the resulting structural data is definitive, providing not only the absolute configuration with high statistical confidence but also a wealth of information on molecular geometry and packing. It is the required method for final structural proof and regulatory submissions.
VCD, however, offers unparalleled strategic advantages in speed and applicability, particularly in the fast-paced environment of drug discovery. Its ability to analyze samples directly in solution, bypassing the often-arduous task of crystallization, makes it an ideal high-throughput screening tool. For intermediates or final compounds that are oils or amorphous solids, VCD is often the only viable option for AC determination.
Recommendation: A pragmatic and efficient strategy is to use these techniques synergistically. Employ VCD in the early stages of a project for rapid confirmation of stereochemistry for a series of chiral amino-furan alcohols, enabling faster decision-making. Once a lead candidate is identified and requires ultimate structural validation, invest the resources in growing crystals for a definitive XRD analysis. This dual approach leverages the speed of VCD and the certainty of XRD, creating a robust and efficient workflow for stereochemical control in research and development.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Watkin, D. J., & Flack, H. D. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 758-768. [Link]
-
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]
-
Miller, L., & Miller, M. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Pazos, O., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(6), 846-857. [Link]
-
Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-721. [Link]
-
BioTools Inc. (n.d.). Absolute Configuration by VCD. [Link]
-
Wikipedia. (2023). Anomalous X-ray scattering. [Link]
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Watkin, D. J. (2020). Howard Flack and the Flack Parameter. ResearchGate. [Link]
-
Watkin, D. J. (2020). Howard Flack and The Flack Parameter. Preprints.org. [Link]
-
Jones, C. et al. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Chirality, 25(8), 435-443. [Link]
-
International Union of Crystallography. (2019). Flack parameter. [Link]
-
Unthank, M. G., & Thorne, R. E. (2023). Utilizing anomalous signals for element identification in macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 79(11), 932-942. [Link]
-
Unthank, M. G., & Thorne, R. E. (2023). Utilizing anomalous signals for element identification in macromolecular crystallography. IUCr Journals, 79(11), 932-942. [Link]
-
Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 263-265. [Link]
-
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
-
Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Semantic Scholar. [Link]
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Wikipedia. (2024). X-ray crystallography. [Link]
-
Lecomte, C. (2017). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Gawroński, J., & Gawrońska, K. (1991). Determination of Absolute and Relative Configuration by Chiroptical Methods. Stereoselective Synthesis, 4.4. [Link]
-
Wagner, A. (2018). Long-wavelength crystallography – Exploiting anomalous dispersion from light elements. ESUO. [Link]
-
Li, X., et al. (2011). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. The Journal of Organic Chemistry, 76(10), 3873-3881. [Link]
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Zhang, Y., et al. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Annual Review of Analytical Chemistry, 9, 447-473. [Link]
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Lewis, F. D., & Werness, P. G. (1973). Absolute configurational studies of vicinal glycols and amino alcohols. II. With tris(dipivalomethanato)praseodymium. Journal of the American Chemical Society, 95(4), 1353-1354. [Link]
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CSIC. (n.d.). Structural resolution. The anomalous dispersion. [Link]
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S. P. G. Dias, C., & Tormena, C. F. (2021). Absolute Configuration from Chiroptical Spectroscopy. ResearchGate. [Link]
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ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. [Link]
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-721. [Link]
-
Yach, K. (2022). Resolving absolute stereochemistry in early drug discovery with VCD. Chemistry World. [Link]
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Bakhtina, M. A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(11), 3336. [Link]
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Firdous, S., et al. (2012). Crystal Structure of a Novel Furo-Furan Lactone from Heliotropium eichwaldi. Zeitschrift für Naturforschung B, 67(3), 269-271. [Link]
-
ResearchGate. (n.d.). Chemical structures of chiral furan L-1, exo-2, exo-3. [Link]
-
Britton, R., & Sperry, J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Product Chemistry (pp. 1-18). Humana Press. [Link]
-
Mandal, K., et al. (2012). Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. Proceedings of the National Academy of Sciences, 109(37), 14779-14784. [Link]
-
Katagiri, N., et al. (1983). X-Ray crystal structure determination of furanomycin. Journal of the Chemical Society, Chemical Communications, (12), 645-646. [Link]
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Safety Operating Guide
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol proper disposal procedures
The following technical guide details the proper disposal, stabilization, and handling procedures for 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol .
Executive Summary: Immediate Action Plan
-
Classification: Flammable, Basic Organic Waste.
-
Critical Hazard: Peroxide Former. The furan ring is susceptible to autoxidation, particularly when substituted with electron-donating groups like methyl. Old or air-exposed containers may contain explosive peroxides.
-
Disposal Method: High-BTU Incineration via a licensed hazardous waste contractor.
-
Immediate Prohibition: DO NOT distill, concentrate, or allow the residue to dry without first testing for peroxides. DO NOT dispose of down the drain.
Hazard Identification & Risk Assessment
Effective disposal requires understanding the specific chemical architecture of the molecule. This compound is not merely "organic waste"; it is a bifunctional molecule with distinct reactivity profiles.
| Structural Component | Hazard Characteristic | Implications for Disposal |
| Furan Ring (5-methyl) | Peroxide Formation: The methyl group at the 5-position activates the furan ring, increasing electron density and making it more susceptible to singlet oxygen attack or radical autoxidation than unsubstituted furan. | Explosion Risk: Containers stored >12 months must be tested for peroxides before handling. |
| Amino Group (-NH₂) | Basicity/Corrosivity: Acts as a weak base. | Segregation: Must be separated from strong acids to prevent exothermic neutralization or toxic fume generation. |
| Ethanol Chain | Flammability/Polarity: Increases solubility in polar organic solvents. | Waste Stream: Compatible with standard organic solvent waste streams (e.g., non-halogenated). |
Pre-Disposal Assessment & Stabilization
Before moving the container, you must validate its stability. Furan derivatives can form cyclic peroxides (endoperoxides) and poly-peroxides that precipitate as shock-sensitive crystals.
Step 1: Visual Inspection (The "No-Touch" Rule)
Inspect the container without opening it. Look for:
-
Crystals around the cap or in the liquid.
-
Cloudiness or stratification.[1]
-
Viscous "oil-like" layer at the bottom.
CRITICAL WARNING: If crystals are visible, DO NOT MOVE OR OPEN THE CONTAINER. The friction from unscrewing the cap can detonate the peroxides. Contact your facility's High-Hazard Team or Bomb Squad immediately.
Step 2: Peroxide Quantification
If the liquid is clear, test for peroxide concentration using semi-quantitative strips (e.g., Quantofix® or similar starch-iodide strips).
-
< 20 ppm: Safe for standard disposal.
-
20 – 100 ppm: Must be stabilized/reduced before disposal.
-
> 100 ppm: High Hazard. Requires remote opening or specialized chemical treatment by experts.
Step 3: Chemical Stabilization (Reduction)
If peroxides are detected (20–100 ppm), they must be chemically reduced to the alcohol form before entering the waste stream.
Protocol:
-
Dilute the waste 1:1 with a compatible solvent (e.g., 2-propanol) to reduce viscosity.
-
Add an excess of reducing agent. Acidified Ferrous Ammonium Sulfate (FAS) is the gold standard for peroxides.
-
Reaction:
-
-
Stir gently for 1–2 hours.
-
Retest with peroxide strips to confirm concentration is < 10 ppm.
Decision Matrix: Assessment Workflow
The following logic flow dictates the operational procedure based on the condition of the chemical.
Figure 1: Decision matrix for handling potentially peroxidizable furan derivatives.
Detailed Disposal Procedures
Once the material is confirmed safe (peroxide-free), follow this segregation and packaging protocol.
Waste Stream Classification
-
Primary Stream: Non-Halogenated Organic Solvents.
-
Secondary Tag: Basic/Alkaline (due to the amine).
Segregation Rules
| Incompatible With | Reason for Segregation |
| Oxidizers (Nitric acid, Peroxides) | Fire/Explosion risk.[1][2][3] The furan ring is a fuel source; the amine is easily oxidized. |
| Acids (HCl, H₂SO₄) | Exothermic reaction. The amine will protonate, generating heat which can volatilize the solvent. |
| Halogenated Solvents | While often co-disposed, keep separate if your facility recycles solvents. This compound contains no halogens. |
Packaging Protocol
-
Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is corrosive.
-
Labeling:
-
Chemical Name: 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol (Write out fully; do not use abbreviations).
-
Hazard Checkboxes: Flammable, Toxic, Irritant.
-
Constituents: If mixed with solvents (e.g., Methanol, DCM), list all percentages.
-
-
Storage: Store in a cool, well-ventilated "Flammable Waste" cabinet until pickup. Ensure the cap is vented if there is any risk of continued off-gassing.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The furan moiety can be toxic by inhalation. Clear the area.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a half-face respirator with organic vapor cartridges if ventilation is poor.
-
Containment:
-
Do NOT use paper towels (flammability risk).
-
Use a commercial spill pillow or inert absorbent (Vermiculite/Sand).
-
-
Cleanup:
-
Cover the spill with absorbent.
-
Scoop into a wide-mouth jar.
-
Label as "Hazardous Waste: Debris from Spill of [Chemical Name]".
-
Clean the surface with soap and water; do not use bleach (oxidizer incompatibility).
-
References
-
National Institutes of Health (NIH). Chemical Hygiene Plan - Peroxide Forming Chemicals. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). EHS-0042 Peroxide Forming Chemicals SOP. Retrieved from [Link]
-
U.S. Department of Energy (OSTI). Safe Handling of Potential Peroxide Forming Compounds and Their Corresponding Peroxide Yielded Derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of five- and six-membered cyclic organic peroxides (Furan autoxidation). Retrieved from [Link]
-
Florida State University. Peroxides in Depth Discussion: Handling and Disposal. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
